The Core Mechanism of 9A1P9: An In-depth Technical Guide to a Novel Ionizable Phospholipid for Organ-Selective Nucleic Acid Delivery
Authored for Researchers, Scientists, and Drug Development Professionals Abstract 9A1P9 is a novel, multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid deli...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
9A1P9 is a novel, multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1] As a key component of ionizable Phospholipid Nanoparticles (iPLNPs), 9A1P9 facilitates the efficient encapsulation and intracellular delivery of mRNA and components for CRISPR-Cas9 gene editing.[1][2] Its mechanism of action is centered on a pH-sensitive molecular structure that promotes the destabilization of endosomal membranes, a critical step for the cytoplasmic release of therapeutic payloads.[2][3] A distinguishing feature of 9A1P9-formulated iPLNPs is their capacity for selective organ targeting (SORT), which can be modulated by the inclusion of different helper lipids, enabling preferential delivery to the liver, lungs, or spleen.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of 9A1P9, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Endosomal Escape via Membrane Destabilization
The primary mechanism of action of 9A1P9 is the facilitation of endosomal escape for its nucleic acid cargo. This process is initiated by the acidic environment of the endosome, which triggers a conformational change in the 9A1P9 molecule, leading to the disruption of the endosomal membrane.
At physiological pH (around 7.4), the tertiary amine head group of 9A1P9 is largely neutral, allowing for stable formulation of the iPLNP. Upon endocytosis and subsequent acidification of the endosome (pH 5.0-6.5), the amine group becomes protonated. This protonation induces a zwitterionic head group and, combined with its three hydrophobic tails, causes 9A1P9 to adopt a cone-like molecular shape. This altered geometry is critical for its function.
The cone-shaped 9A1P9 molecules insert into the endosomal membrane, disrupting the natural lamellar phase of the lipid bilayer. This disruption promotes the formation of a non-bilayer hexagonal HII phase, which effectively destabilizes the membrane and leads to the release of the encapsulated mRNA or CRISPR-Cas9 components into the cytoplasm.[2][5]
Figure 1: pH-Dependent Mechanism of 9A1P9 for Endosomal Escape.
Quantitative Analysis of 9A1P9-Mediated Delivery
The efficacy of 9A1P9-containing iPLNPs has been quantified through a series of in vitro and in vivo experiments, demonstrating superior performance compared to benchmark lipids and the ability to achieve organ-selective delivery.
In Vivo mRNA Delivery and Organ Selectivity
The in vivo efficacy of 9A1P9 was evaluated by measuring the expression of firefly luciferase (Fluc) mRNA delivered by iPLNPs to various organs in mice. Formulations were optimized for targeted delivery to the liver, lungs, and spleen by incorporating different helper lipids.
Data compiled from Liu et al., 2021. Fold increase is an approximation based on reported data.
Membrane Destabilization Assays
The membrane-destabilizing properties of 9A1P9 are a key indicator of its mechanism of action. These properties were assessed using pH-dependent hemolysis assays and Förster Resonance Energy Transfer (FRET) assays.
Assay
Formulation
Condition
Result
Hemolysis Assay
9A1P9 iPLNP
pH 5.5
High Hemolysis
9A1P9 iPLNP
pH 7.4
Low Hemolysis
FRET Assay
10A1P10 iPLNP
pH 5.5
High Lipid Fusion & Rupture
10A1P10 iPLNP
pH 7.4
Low Lipid Fusion & Rupture
Qualitative summary based on data from Liu et al., 2021.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of 9A1P9's mechanism of action.
Formulation of Ionizable Phospholipid Nanoparticles (iPLNPs)
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Author: BenchChem Technical Support Team. Date: December 2025
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Foundational
Discovery and development of 9A1P9 phospholipid
An In-depth Technical Guide to 9A1P9 Phospholipid: A Novel Component for Organ-Selective mRNA Delivery and Gene Editing Authored by: Gemini December 15, 2025 Abstract The advancement of nucleic acid-based therapeutics ha...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 9A1P9 Phospholipid: A Novel Component for Organ-Selective mRNA Delivery and Gene Editing
Authored by: Gemini
December 15, 2025
Abstract
The advancement of nucleic acid-based therapeutics has been significantly hampered by the challenge of effective intracellular delivery, particularly the escape from endosomal compartments. This technical guide delves into the discovery and development of 9A1P9, a novel multi-tail ionizable cationic phospholipid designed to overcome this critical barrier.[1][2][3] 9A1P9 has demonstrated remarkable efficacy in mediating organ-selective messenger RNA (mRNA) delivery and CRISPR-Cas9 gene editing in vivo.[1] This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in the field of drug development.
Introduction: The Endosomal Escape Problem
The therapeutic potential of mRNA and gene editing technologies like CRISPR-Cas9 is immense. However, their large size and negative charge prevent them from passively crossing cell membranes. While lipid nanoparticles (LNPs) have emerged as a leading delivery vehicle, their efficiency is often limited by the entrapment and subsequent degradation of their cargo within endosomes.[4][5][6][7] A crucial step for successful delivery is the release of the nucleic acid payload from the endosome into the cytoplasm where it can be translated (in the case of mRNA) or transported to the nucleus (for gene editing). This process, known as endosomal escape, remains a primary bottleneck in the development of potent nucleic acid therapies.[4][5][6][7]
Discovery and Design of 9A1P9
To address the challenge of endosomal escape, a combinatorial library of ionizable phospholipids (B1166683) (iPhos) was synthesized, leading to the identification of 9A1P9 as a lead candidate.[4][8][9] The design of 9A1P9 is inspired by the composition of natural phospholipids found in biological membranes.[4] It is a multi-tail ionizable phospholipid, specifically 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the CAS Number 2760467-57-8.[1]
The key innovation in the design of 9A1P9 lies in its pH-sensitive zwitterionic headgroup and its three hydrophobic tails.[4] At physiological pH, the tertiary amine in the headgroup is neutral. However, in the acidic environment of the endosome (pH 5.5-6.5), the amine becomes protonated, leading to a zwitterionic state.[8][9] This change in charge, combined with the conical shape adopted by the molecule due to its multiple hydrophobic tails, is crucial for its function.[4]
Mechanism of Action: Facilitating Endosomal Escape
The unique molecular structure of 9A1P9 enables it to effectively disrupt endosomal membranes and release its cargo into the cytoplasm. The proposed mechanism of action involves the following steps:
LNP Uptake and Endosomal Acidification: Lipid nanoparticles containing 9A1P9 (termed iPLNPs) are taken up by cells via endocytosis. As the endosome matures, its internal pH drops.[6]
Protonation and Zwitterion Formation: The decreased pH within the endosome leads to the protonation of the tertiary amine on the 9A1P9 headgroup, creating a zwitterion.[8][9]
Membrane Insertion and Destabilization: The zwitterionic headgroup of 9A1P9 can readily insert into the endosomal membrane.[9] The conical shape of the 9A1P9 molecule, a result of its small headgroup and three bulky hydrophobic tails, promotes a change in the lipid bilayer's structure.[4]
Hexagonal Phase Transition: The accumulation of cone-shaped lipids like 9A1P9 within the endosomal membrane induces a transition from the normal lamellar phase to a non-bilayer hexagonal HII phase.[4][6][8][9] This phase transition disrupts the integrity of the endosomal membrane.
Cargo Release: The disruption of the endosomal membrane allows the encapsulated mRNA or CRISPR-Cas9 machinery to escape into the cytoplasm, where it can exert its therapeutic effect.
Signaling Pathway Diagram
Caption: Proposed mechanism of 9A1P9-mediated endosomal escape.
Performance and Efficacy
9A1P9 has demonstrated significantly higher in vivo efficacy compared to benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[6][8] When incorporated into lipid nanoparticles for the delivery of Firefly Luciferase (FLuc) mRNA, 9A1P9-containing formulations showed a 40- to 965-fold increase in protein expression in the liver compared to formulations with DOPE or DSPC.[3][6][8]
Table 1: In Vivo Efficacy of 9A1P9 vs. Benchmark Phospholipids
A key advantage of 9A1P9 is its ability to be formulated with different helper lipids to achieve selective organ targeting (SORT).[4][8] By varying the helper lipid, iPLNPs can be directed to deliver their payload to the spleen, liver, or lungs.[4][5][6][8]
Spleen-selective delivery: Achieved by formulating 9A1P9 with the zwitterionic helper lipid DOPE.[6][8]
Liver-selective delivery: Achieved with ionizable cationic helper lipids such as MDOA, DODAP, and 5A2-SC8.[6][8]
Lung-selective delivery: Formulations with permanently cationic helper lipids like DDAB and DOTAP result in lung-specific expression.[6][8]
Table 2: Organ Selectivity of 9A1P9 Formulations with Different Helper Lipids
Prepare a lipid stock solution in ethanol containing 9A1P9, the chosen helper lipid, cholesterol, and DMG-PEG2000 at the desired molar ratio. For example, for liver-targeted delivery, a molar ratio of 25:30:30:1 (9A1P9:MDOA:chol:DMG-PEG2000) can be used.[8]
Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio to induce nanoparticle self-assembly.
Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.
Sterile-filter the final iPLNP formulation and store at 4°C.
Experimental Workflow: iPLNP Formulation
Caption: Workflow for the formulation of 9A1P9 iPLNPs.
In Vivo mRNA Delivery and Imaging
Objective: To assess the in vivo efficacy and organ selectivity of iPLNP formulations.
Materials:
iPLNP formulation containing FLuc mRNA
C57BL/6 mice
In vivo imaging system (IVIS)
Anesthesia
Protocol:
Administer the iPLNP formulation to C57BL/6 mice via intravenous (IV) injection at the desired mRNA dose (e.g., 0.05 - 0.25 mg/kg).[8]
At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.[8]
Image the mice using an IVIS to detect bioluminescence from the expressed luciferase.
Following whole-body imaging, euthanize the mice and isolate the organs of interest (liver, spleen, lungs, heart, kidneys).
Image the isolated organs to quantify organ-specific luciferase expression.
Process and quantify the images using appropriate software.[8]
Model Membrane Studies for Endosomal Escape
6.3.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the effect of 9A1P9 on membrane structure.
Protocol:
Prepare liposomes that mimic the composition of the endosomal membrane.
Incubate the endosomal mimic liposomes with 9A1P9.
Acquire ³¹P NMR spectra of the endosomal mimic alone and the mixture with 9A1P9.
Analyze the spectra for changes indicative of a transition to a hexagonal HII phase, which is characterized by a specific spectral line shape.[8][9]
6.3.2. Hemolysis Assay
Objective: To assess the membrane-disrupting activity of 9A1P9 at different pH values.
Protocol:
Prepare red blood cell (RBC) suspensions.
Incubate the RBCs with 9A1P9 or iPLNPs at various pH levels (e.g., pH 7.4, 6.5, 5.5).
Centrifuge the samples to pellet intact RBCs.
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.
Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).[8][9]
6.3.3. Förster Resonance Energy Transfer (FRET) Assay
Objective: To measure lipid fusion and membrane rupture.
Protocol:
Prepare endosomal mimicking anionic liposomes containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rho-PE).[8]
In the intact liposomes, the close proximity of the FRET pair results in quenching of the donor fluorophore (NBD-PE).
Incubate the fluorescently labeled liposomes with iPLNPs at an acidic pH (e.g., 5.5).
Monitor the fluorescence of the donor fluorophore over time. An increase in donor fluorescence indicates lipid fusion and membrane disruption, as the distance between the donor and acceptor increases.[8]
Applications in Gene Editing
Beyond mRNA delivery, 9A1P9-based iPLNPs have been successfully used for in vivo CRISPR-Cas9 gene editing.[1] By co-delivering Cas9 mRNA and a single-guide RNA (sgRNA), organ-specific gene editing has been demonstrated in liver and lung.[4][8] For instance, using a Cre-LoxP mouse model, iPLNPs formulated with 9A1P9 and 5A2-SC8 mediated Cre mRNA delivery to the liver, while formulations with DDAB targeted the lungs, resulting in tissue-specific expression of a reporter gene.[10]
Conclusion
9A1P9 represents a significant advancement in the field of non-viral gene delivery. Its rational design, based on an understanding of the endosomal escape barrier, has led to a highly effective and versatile tool for delivering nucleic acid therapeutics. The ability to achieve organ-selective delivery by simply altering the helper lipid composition opens up new possibilities for targeted therapies for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to leverage the potential of 9A1P9 in their own work, paving the way for the next generation of genetic medicines.
The Pivotal Role of 9A1P9 in Advancing Lipid Nanoparticle-Mediated Therapeutic Delivery
A Technical Guide for Researchers and Drug Development Professionals Abstract The advent of messenger RNA (mRNA) therapeutics and gene editing technologies has underscored the critical need for sophisticated and efficien...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The advent of messenger RNA (mRNA) therapeutics and gene editing technologies has underscored the critical need for sophisticated and efficient delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, with their success largely dictated by the strategic selection of lipid components. Among these, the novel multi-tail ionizable phospholipid, 9A1P9, has garnered significant attention for its unique structural characteristics and profound impact on the efficacy and tissue-selectivity of LNP formulations. This technical guide provides an in-depth exploration of the multifaceted role of 9A1P9 in LNP formulation, offering a comprehensive overview of its mechanism of action, its application in organ-selective drug delivery, and the experimental protocols that underpin its use.
Introduction to 9A1P9: A Novel Ionizable Phospholipid
9A1P9 is a synthetically engineered, multi-tail ionizable phospholipid distinguished by a zwitterionic head group and three hydrophobic tails.[][2] This unique molecular architecture positions 9A1P9 as a versatile component in LNP formulations, capable of acting as both a primary ionizable lipid and a helper lipid.[3] Its primary function is to facilitate the encapsulation of nucleic acid payloads and, critically, to promote their release into the cytoplasm of target cells.
Ionizable lipids are a cornerstone of modern LNP technology. They possess a positive charge at an acidic pH, which allows for the condensation of negatively charged nucleic acids during LNP formation.[2] At physiological pH, they remain neutral, minimizing toxicity.[2] Upon cellular uptake into the acidic environment of the endosome, these lipids become protonated, a key step in the process of endosomal escape and cargo release.[2]
Mechanism of Action: Facilitating Endosomal Escape
The efficacy of LNP-mediated delivery is heavily reliant on the ability of the encapsulated cargo to escape the endosome and reach the cytoplasm. 9A1P9 plays a crucial role in this process through a mechanism of membrane destabilization.[][4]
Upon endosomal acidification, the zwitterionic headgroup of 9A1P9 becomes protonated. This change in charge facilitates an interaction with anionic phospholipids (B1166683) present in the endosomal membrane, leading to the formation of cone-shaped ion pairs.[2] These structures are incompatible with the stable bilayer of the endosomal membrane, inducing a transition to a non-lamellar, inverted hexagonal (HII) phase.[2] This structural rearrangement disrupts the integrity of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytosol.[][2] Notably, 9A1P9 exhibits higher membrane-disruptive activity at acidic pH compared to neutral pH, ensuring its action is localized to the endosomal compartment.[4]
Figure 1: Mechanism of 9A1P9-mediated endosomal escape of mRNA from LNPs.
Role in Organ-Selective Delivery
A significant breakthrough associated with 9A1P9 is its demonstrated ability to confer organ-selective delivery to LNP formulations.[5] By strategically combining 9A1P9 with different types of helper lipids, it is possible to direct the delivery of mRNA to specific tissues, including the liver, spleen, and lungs.[3][4][5] This "Selective Organ Targeting" (SORT) capability is a major advancement in the field, offering the potential to enhance therapeutic efficacy while minimizing off-target effects.[5]
The precise mechanism by which different helper lipids modulate the biodistribution of 9A1P9-containing LNPs is an area of active investigation. It is hypothesized that the physicochemical properties of the resulting LNPs, such as their size, surface charge, and the protein corona they acquire in circulation, are key determinants of their organ tropism.
Figure 2: Logical relationship for organ-selective delivery using 9A1P9 with different helper lipids.
Quantitative Data and Formulation Parameters
The performance of 9A1P9-containing LNPs is highly dependent on the precise molar ratios of the lipid components. The following tables summarize key formulation parameters and performance metrics from published studies.
Table 1: LNP Formulation Ratios for Organ-Selective Delivery
Table 2: Physicochemical Characteristics of 9A1P9-Containing LNPs
LNP Formulation
Particle Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
9A1P9/DDAB/Chol/PEG
~150
~0.08
~ -2.5
Data sourced from Liu et al. (2021) as cited in Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics[6] and Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy.[7]
Table 3: Comparative In Vivo Efficacy
LNP Formulation
Relative Luciferase Expression vs. Control
Fold Increase in Efficacy
9A1P9
Significantly Higher
40- to 965-fold vs. DOPE/DSPC
Data sourced from Liu et al. (2021)[5] and Tebubio.[8]
Experimental Protocols
The following provides a generalized workflow for the formulation and in vivo evaluation of 9A1P9-containing LNPs based on methodologies described in the cited literature.
Figure 3: General experimental workflow for the formulation and evaluation of 9A1P9 LNPs.
LNP Formulation Protocol
Preparation of Lipid Stock Solution: Dissolve 9A1P9, the chosen helper lipid (e.g., DOPE, 5A2-SC8, or DDAB), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratios (see Table 1).
Preparation of Nucleic Acid Solution: Dissolve the mRNA cargo (e.g., Firefly luciferase mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
LNP Assembly: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined volume ratio, typically using a microfluidic mixing device. This process facilitates the self-assembly of the LNPs.
Purification and Buffer Exchange: Remove the ethanol and unencapsulated mRNA, and exchange the buffer to a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4). This is commonly achieved through dialysis or tangential flow filtration.
In Vivo Evaluation Protocol
Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice.[4]
Administration: Administer the LNP formulation systemically, typically via intravenous injection. The dosage will depend on the specific study, with reported values ranging from 0.05 mg/kg to 0.25 mg/kg of mRNA.[5][9]
Assessment of Protein Expression: At a predetermined time point post-injection (e.g., 6 hours), assess the expression of the reporter protein in various organs.[6] For luciferase mRNA, this is accomplished through in vivo bioluminescence imaging.
Data Analysis: Quantify the bioluminescence signal from each organ to determine the tissue-specific delivery efficiency of the LNP formulation.
Challenges and Future Directions
Despite its promising attributes, the use of multi-tail ionizable lipids like 9A1P9 is not without its challenges. These lipids often possess stable backbones and may exhibit low degradability, raising potential concerns regarding long-term toxicity and immunogenicity with repeated dosing.[2][10] Therefore, thorough safety and toxicology studies are crucial in the preclinical development of any 9A1P9-based LNP formulation.
Future research will likely focus on optimizing the structure of 9A1P9 and other multi-tail ionizable lipids to enhance their biodegradability and safety profiles without compromising their high delivery efficiency. Furthermore, a deeper understanding of the molecular interactions that govern the organ-selective properties of these LNPs will enable the rational design of next-generation delivery systems with even greater precision and therapeutic potential.
Conclusion
9A1P9 represents a significant advancement in the field of lipid-based drug delivery. Its unique multi-tail structure and ability to act as a potent membrane-destabilizing agent contribute to its superior in vivo efficacy. The capacity to achieve organ-selective delivery through rational formulation with different helper lipids opens up new avenues for the development of targeted mRNA therapeutics and gene editing strategies. As our understanding of this powerful tool continues to grow, 9A1P9 and similar ionizable phospholipids are poised to play a central role in the clinical translation of a new generation of genetic medicines.
9A1P9: A Technical Guide to Organ-Selective mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the novel ionizable phospholipid 9A1P9 and its application in formulating lipid nanoparticles (iPLNPs)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel ionizable phospholipid 9A1P9 and its application in formulating lipid nanoparticles (iPLNPs) for potent and organ-selective delivery of messenger RNA (mRNA). 9A1P9 represents a significant advancement in non-viral gene delivery, offering a versatile platform for therapeutic applications requiring targeted protein expression or gene editing in specific tissues.
Core Concept: 9A1P9-Mediated Endosomal Escape
The efficacy of 9A1P9 hinges on its unique chemical structure, which facilitates endosomal escape, a critical barrier in nucleic acid delivery.[1][2] Comprising a pH-switchable zwitterionic head and three hydrophobic tails, 9A1P9 is designed to interact with endosomal membranes.[1][2] In the acidic environment of the endosome, the 9A1P9 molecule adopts a cone shape, which promotes the transformation of the lipid bilayer into a hexagonal (HII) phase. This structural change destabilizes the endosomal membrane, allowing the encapsulated mRNA cargo to be released into the cytoplasm where it can be translated into protein.[1][2]
Figure 1: Mechanism of 9A1P9-mediated mRNA delivery.
Organ-Selective Delivery: The SORT Strategy
A key innovation enabled by 9A1P9 is its synergistic function with different "helper" lipids to achieve Selective Organ Targeting (SORT).[1][2] By altering the class of helper lipid in the iPLNP formulation, the biodistribution of the delivered mRNA can be directed to the spleen, liver, or lungs. This is attributed to the different surface charges of the nanoparticles which influence their interaction with serum proteins and subsequent uptake by different organs.[3]
An In-depth Technical Guide to 9A1P9 for CRISPR-Cas9 Gene Editing
Prepared for: Researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of 9A1P9, a novel ionizable phospholipid, and its pivotal role in the delivery of CRISP...
Author: BenchChem Technical Support Team. Date: December 2025
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 9A1P9, a novel ionizable phospholipid, and its pivotal role in the delivery of CRISPR-Cas9 components for in vivo gene editing. It details the mechanism of action, experimental validation, and protocols for its application.
Introduction to 9A1P9
9A1P9 is a rationally designed, multi-tail ionizable phospholipid that has emerged as a critical component in advanced lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1][2] Unlike traditional phospholipids (B1166683) used in LNPs, 9A1P9 is engineered to facilitate endosomal escape, a major rate-limiting barrier in the delivery of genetic material such as messenger RNA (mRNA) and single-guide RNA (sgRNA) to the cytoplasm.[3] Its chemical structure features a pH-switchable zwitterionic headgroup and three hydrophobic tails. This configuration allows 9A1P9 to remain neutral at physiological pH and become protonated and positively charged within the acidic environment of the endosome. This pH-responsive behavior is central to its function.[3]
The core function of 9A1P9 in the context of CRISPR-Cas9 is to act as a highly efficient component of the delivery vehicle, specifically ionizable Phospholipid Nanoparticles (iPLNPs), ensuring that the Cas9 nuclease and sgRNA cargo reach the cellular cytoplasm to perform gene editing.
Mechanism of Action: Enhancing Endosomal Escape
The efficacy of 9A1P9 hinges on its ability to destabilize the endosomal membrane. After an iPLNP is taken up by a cell via endocytosis, the endosome undergoes acidification.
Protonation: The ionizable amine in the 9A1P9 headgroup becomes protonated in the low-pH endosomal environment.
Shape Transition: This change in charge induces a structural transformation in the 9A1P9 molecule, causing it to adopt a cone-like shape.
Membrane Destabilization: The accumulation of these cone-shaped lipids within the endosomal membrane promotes a transition from a stable lipid bilayer to an unstable, non-bilayer hexagonal phase.
Cargo Release: This disruption of the membrane integrity facilitates the release of the encapsulated CRISPR-Cas9 components (e.g., Cas9 mRNA and sgRNA) from the endosome into the cytoplasm, where they can be translated and trafficked to the nucleus to enact gene editing.
This mechanism represents a significant improvement over previous LNP formulations, leading to substantially higher in vivo efficacy.[4]
Caption: Mechanism of 9A1P9-iPLNP mediated CRISPR-Cas9 delivery.
Application in Organ-Selective Gene Editing
A key innovation enabled by 9A1P9 is the development of Selective Organ Targeting (SORT) iPLNPs. By combining 9A1P9 with different classes of helper lipids, researchers can direct the delivery of CRISPR-Cas9 machinery to specific organs following intravenous administration.[4][5] This has been demonstrated for the spleen, liver, and lungs.
The organ selectivity is determined by the overall charge and properties conferred by the helper lipid in the formulation:
Zwitterionic Helper Lipids (e.g., DOPE): Formulations with these lipids tend to target the spleen .
Ionizable Cationic Helper Lipids (e.g., 5A2-SC8): These formulations preferentially accumulate in the liver .[4]
Permanently Cationic Helper Lipids (e.g., DDAB): These result in iPLNPs that target the lungs .[4]
Caption: Logic of organ-selective targeting with 9A1P9-iPLNPs.
Table 1: Organ-Selective iPLNP Formulations for CRISPR-Cas9 Delivery
Molar ratios of lipid components used in organ-targeting formulations.
Target Organ
Helper Lipid Class
Helper Lipid Example
9A1P9
Helper Lipid
Cholesterol
DMG-PEG2000
Liver
Ionizable Cationic
5A2-SC8
25%
30%
30%
1%
Lungs
Permanently Cationic
DDAB
60%
30%
40%
0.4%
Spleen
Zwitterionic
DOPE
55%
30%
45%
0.2%
Table 2: In Vivo Gene Editing Efficiency
Summary of representative gene editing results in mice using 9A1P9-iPLNPs to deliver Cas9 mRNA and sgRNA.
Target Organ
Formulation
Target Gene
Mouse Model
Editing Efficiency (%)
Liver
9A1P9–5A2-SC8
tdTomato (reporter)
Ai9
> 10%
Lungs
9A1P9-DDAB
tdTomato (reporter)
Ai9
~ 5%
Liver
9A1P9–5A2-SC8
PTEN (endogenous)
C57BL/6
~ 6.1%
Lungs
9A1P9-DDAB
PTEN (endogenous)
C57BL/6
~ 4.2%
Note: Efficiency was quantified by T7E1 assay. The total RNA dose was 0.75 mg/kg.[4]
Experimental Protocols
This protocol outlines the formulation of iPLNPs using microfluidic mixing, which ensures reproducible and uniform particle formation.
Lipid Stock Preparation:
Dissolve 9A1P9, the selected helper lipid (e.g., 5A2-SC8), cholesterol, and DMG-PEG2000 in ethanol (B145695) to prepare a lipid stock solution. The molar ratios should correspond to the target organ as specified in Table 1.
Nucleic Acid Preparation:
Dilute Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
Microfluidic Mixing:
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). Rapid mixing precipitates the lipids around the nucleic acid core, forming the iPLNPs.
Dialysis and Sterilization:
Dialyze the resulting nanoparticle solution against sterile phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.
Sterilize the final iPLNP solution by passing it through a 0.22 µm filter.
Characterize the particles for size, polydispersity, and encapsulation efficiency.
This protocol describes the systemic administration of iPLNPs to achieve organ-specific gene editing.
Animal Models:
Use appropriate mouse models. For reporter assays, Ai9 mice, which contain a loxP-STOP-loxP cassette upstream of a tdTomato reporter, are common.[6] For endogenous gene editing, wild-type strains like C57BL/6 are used.
Administration:
Administer the sterile iPLNP solution to mice (e.g., 6-8 weeks old) via intravenous (i.v.) injection, typically through the tail vein.
The dosage should be calculated based on the total RNA content (e.g., 0.75 mg RNA per kg body weight).
Tissue Harvesting:
After a set period (e.g., 48-72 hours), humanely euthanize the mice.
Perfuse the animals with PBS and harvest the target organs (liver, lungs, spleen) and non-target organs for analysis.
Tissues can be flash-frozen for genomic DNA extraction or fixed for histological analysis.
The T7E1 assay is used to detect and quantify insertion/deletion (indel) mutations generated by CRISPR-Cas9.
Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested tissues.
PCR Amplification:
Design PCR primers to amplify a 400-1000 bp region surrounding the target site of the sgRNA.
Perform PCR on the extracted genomic DNA.
Heteroduplex Formation:
Denature the PCR products by heating to 95°C.
Slowly re-anneal the DNA by gradually cooling. This allows wild-type and edited DNA strands to form heteroduplexes with mismatches at the indel site.
T7E1 Digestion:
Incubate the re-annealed PCR products with T7 Endonuclease I, which specifically recognizes and cleaves at these mismatch sites.
Gel Electrophoresis:
Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments in addition to the main PCR band indicates successful gene editing.
Quantify the band intensities using densitometry to estimate the percentage of gene modification.
Caption: Experimental workflow for in vivo gene editing using 9A1P9-iPLNPs.
Conclusion
9A1P9 represents a significant advancement in non-viral delivery technology for gene therapies. Its unique pH-responsive, membrane-destabilizing properties directly address the critical challenge of endosomal escape, dramatically improving the in vivo efficacy of CRISPR-Cas9 systems. The ability to formulate 9A1P9 into SORT-iPLNPs for tissue-specific gene editing opens new avenues for developing targeted genetic medicines with minimized off-target effects in non-target organs. The data and protocols presented herein provide a foundational guide for researchers and developers aiming to leverage this powerful delivery platform.
An In-depth Technical Guide on 9A1P9 and Membrane Destabilization for Researchers, Scientists, and Drug Development Professionals Introduction 9A1P9 is a multi-tailed, ionizable phospholipid that has demonstrated signifi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on 9A1P9 and Membrane Destabilization for Researchers, Scientists, and Drug Development Professionals
Introduction
9A1P9 is a multi-tailed, ionizable phospholipid that has demonstrated significant potential in enhancing the in vivo delivery of mRNA and CRISPR/Cas9 gene editing machinery.[1][2] Its unique pH-sensitive structure allows for efficient destabilization of endosomal membranes, a critical barrier in nucleic acid therapeutics.[3][4] This guide provides a comprehensive overview of 9A1P9, its mechanism of action, and the experimental methodologies used to characterize its function, with a focus on its role in membrane destabilization.
At the heart of 9A1P9's efficacy is its ability to respond to the acidic environment of the endosome.[3][5] At physiological pH, the ionizable amine group of 9A1P9 is neutral.[5][6] However, upon endocytosis and subsequent acidification of the endosome, the tertiary amine becomes protonated, creating a zwitterionic head group.[3][4] This structural change, in conjunction with its three hydrophobic tails, results in a cone-shaped molecular geometry.[3] This cone shape is critical for inducing a transition in the endosomal membrane from a lamellar phase to a non-bilayer hexagonal HII phase.[3][6] This phase transition disrupts the integrity of the endosomal membrane, facilitating the release of the encapsulated therapeutic cargo into the cytoplasm.[3][5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of 9A1P9-mediated endosomal escape.
The following are detailed methodologies for key experiments used to characterize the membrane-destabilizing properties of 9A1P9.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phase Transformation
Objective: To determine if 9A1P9 induces a hexagonal HII phase transition in a model endosomal membrane.
Methodology:
Prepare liposomes that mimic the composition of the endosomal membrane.
Mix the endosomal mimic liposomes with iPLNPs containing 9A1P9.
Acquire ³¹P NMR spectra of the endosomal mimic alone and the mixture.
Analyze the spectra for a peak characteristic of the hexagonal HII phase, which indicates a non-bilayer structure and membrane disruption.[6]
Hemolysis Assay for Membrane Disruption
Objective: To assess the pH-dependent membrane-disrupting activity of 9A1P9 by measuring the lysis of red blood cells.
Methodology:
Prepare suspensions of red blood cells in buffers of varying pH (e.g., pH 5.5, 6.5, 7.4).
Add different concentrations of 9A1P9 or iPLNPs to the red blood cell suspensions.
Incubate the mixtures for a defined period.
Centrifuge the samples to pellet intact cells.
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (buffer only). A higher percentage of hemolysis at acidic pH indicates pH-sensitive membrane disruption.[3][4]
Förster Resonance Energy Transfer (FRET) Assay for Lipid Fusion
Objective: To measure the fusion of iPLNPs with model membranes, indicating membrane destabilization.
Methodology:
Prepare two populations of model liposomes: one labeled with a FRET donor fluorophore (e.g., NBD-PE) and the other with a FRET acceptor fluorophore (e.g., Rhodamine-PE).
Mix the labeled liposomes with unlabeled iPLNPs containing 9A1P9 at an acidic pH (e.g., 5.5).
Monitor the change in fluorescence intensity over time. An increase in the acceptor fluorescence and a decrease in the donor fluorescence indicate the close proximity of the fluorophores due to lipid mixing, signifying membrane fusion and rupture.[6]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of 9A1P9-formulated LNPs for mRNA delivery.
Workflow for in vivo evaluation of 9A1P9 iPLNPs.
Selective Organ Targeting (SORT)
A key advantage of 9A1P9 is its versatility in mediating organ-selective delivery when combined with different classes of helper lipids.[3][6] This "SORT" capability is crucial for directing therapies to specific tissues and minimizing off-target effects.[3][5]
Helper Lipid Class
Predominant Target Organ
Zwitterionic (e.g., DOPE)
Spleen
Ionizable Cationic (e.g., 5A2-SC8)
Liver
Permanently Cationic (e.g., DDAB)
Lungs
This relationship can be visualized as follows:
9A1P9-based Selective Organ Targeting (SORT).
Conclusion
9A1P9 represents a significant advancement in lipid nanoparticle technology for nucleic acid delivery. Its pH-sensitive mechanism of membrane destabilization, leading to efficient endosomal escape, addresses a major bottleneck in the field. The ability to achieve organ-selective delivery through rational formulation with helper lipids further underscores its potential for developing targeted and effective genetic medicines. The experimental frameworks provided herein offer a robust starting point for researchers and drug developers looking to leverage the capabilities of 9A1P9 in their therapeutic programs.
An In-depth Technical Guide to the In Vivo Application of 9A1P9
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core principles and methodologies for utilizing 9A1P9, a novel ionizable phospholipid, for in vivo appli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for utilizing 9A1P9, a novel ionizable phospholipid, for in vivo applications. 9A1P9 has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene editing machinery. Its unique properties facilitate enhanced endosomal escape and organ-selective targeting, representing a significant advancement in the field of gene therapy.
Mechanism of Action: Enhanced Endosomal Escape
9A1P9 is a multi-tail ionizable phospholipid designed to overcome one of the primary barriers to in vivo gene delivery: the release of cargo from the endosome into the cytoplasm.[1][2] Its mechanism of action is distinct from traditional phospholipids (B1166683). In the acidic environment of the endosome (pH ~5.5-6.5), the tertiary amine of 9A1P9 becomes protonated, inducing a zwitterionic head group.[3] This change, combined with its multiple hydrophobic tails, gives the molecule a cone shape. This "shape-shifting" property promotes the formation of a non-bilayer hexagonal HII phase within the endosomal membrane.[3][4][5] This structural transition destabilizes the endosomal membrane, leading to the efficient release of the encapsulated genetic material (mRNA or CRISPR/Cas9 components) into the cytoplasm where it can exert its biological function.[6]
Understanding the Ionizable Nature of 9A1P9: A Technical Guide for Drug Development Professionals
Introduction The ionizable nature of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The extent of ionization, governed by the molecule's pKa and the pH of the surroundin...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The ionizable nature of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The extent of ionization, governed by the molecule's pKa and the pH of the surrounding environment, profoundly influences its solubility, permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile. This document provides an in-depth technical overview of the ionizable characteristics of 9A1P9, a novel therapeutic agent. A comprehensive understanding of these properties is essential for researchers, scientists, and drug development professionals to optimize its formulation, predict its in vivo behavior, and unlock its full therapeutic potential.
Physicochemical Properties of 9A1P9
The ionizable groups within 9A1P9 contribute significantly to its overall physicochemical profile. The primary acidic and basic dissociation constants (pKa) have been determined experimentally and are summarized below. These values are fundamental for predicting the charge state of 9A1P9 in different physiological compartments.
Table 1: Ionization Constants of 9A1P9
Parameter
Value (at 25°C)
Method
Acidic pKa (pKa₁)
3.8 ± 0.1
Potentiometric Titration
Basic pKa (pKa₂)
8.2 ± 0.2
UV-Metric Titration
Experimental Protocols
The determination of the ionization constants of 9A1P9 was conducted using established and validated methodologies to ensure accuracy and reproducibility.
1. Potentiometric Titration for Acidic pKa Determination
Objective: To determine the acidic dissociation constant (pKa₁) of 9A1P9.
Materials: 9A1P9 standard, degassed deionized water, certified 0.1 M hydrochloric acid (HCl), certified 0.1 M sodium hydroxide (B78521) (NaOH), potassium chloride (KCl) for ionic strength adjustment.
Instrumentation: Calibrated pH meter with a glass electrode, automatic titrator, temperature-controlled reaction vessel.
Procedure:
A 1 mM solution of 9A1P9 was prepared in deionized water with 0.15 M KCl to maintain constant ionic strength.
The solution was placed in the temperature-controlled vessel and maintained at 25°C.
The solution was initially acidified to approximately pH 2 with 0.1 M HCl.
A standardized 0.1 M NaOH solution was used as the titrant and was added in small, precise increments by the automatic titrator.
The pH of the solution was recorded after each addition of titrant, allowing for equilibration.
The titration was continued until the pH reached approximately 12.
The pKa was determined from the titration curve by calculating the pH at which the concentrations of the acidic and conjugate base forms of 9A1P9 were equal (half-equivalence point). The data was analyzed using Henderson-Hasselbalch equation-based software.
2. UV-Metric Titration for Basic pKa Determination
Objective: To determine the basic dissociation constant (pKa₂) of 9A1P9, particularly for compounds with chromophores that change absorbance with ionization state.
Materials: 9A1P9 standard, a series of buffer solutions with known pH values ranging from 7 to 10, deionized water.
Instrumentation: UV-Vis spectrophotometer with a thermostatted cuvette holder.
Procedure:
A stock solution of 9A1P9 was prepared.
A series of solutions were prepared by diluting the 9A1P9 stock into the different pH buffers to a final constant concentration.
The UV-Vis spectrum of each solution was recorded from 200 to 400 nm at 25°C.
The absorbance at a specific wavelength, where the largest change upon ionization was observed, was plotted against the pH of the buffer.
The resulting sigmoidal curve was fitted to the appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Visualizations
Signaling Pathway
The therapeutic effect of 9A1P9 is hypothesized to be mediated through the inhibition of the hypothetical "Kinase Signaling Cascade." The ionization state of 9A1P9 is crucial for its interaction with the ATP-binding pocket of Kinase A.
Caption: Hypothetical signaling pathway inhibited by the anionic form of 9A1P9.
Experimental Workflow
The following diagram outlines the workflow for determining the pKa of 9A1P9 using UV-metric titration.
Caption: Workflow for pKa determination of 9A1P9 via UV-metric titration.
Exploratory
Preliminary Research Applications of 9A1P9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 9A1P9 is a novel, multi-tail ionizable phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
9A1P9 is a novel, multi-tail ionizable phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1][2][3] Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) and promotes efficient endosomal escape, a critical barrier in intracellular drug delivery.[4][5] Developed as a key component of ionizable phospholipid nanoparticles (iPLNPs), 9A1P9 has shown remarkable efficacy in the organ-selective delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene-editing components.[4][6] This technical guide provides an in-depth overview of the preliminary research applications of 9A1P9, focusing on its role in formulating LNPs for targeted therapeutic delivery.
Core Concepts and Mechanism of Action
At the heart of 9A1P9's functionality is its pH-switchable, zwitterionic head and three-tailed hydrophobic structure.[4][5] At physiological pH, 9A1P9 is neutral, contributing to the stability of the LNP in circulation. However, upon endocytosis into the acidic environment of the endosome, the tertiary amine in the headgroup of 9A1P9 becomes protonated.[5] This charge switch induces a conformational change, causing the iPLNP to adopt a cone shape that facilitates the disruption of the endosomal membrane and the release of its nucleic acid cargo into the cytoplasm.[4] This mechanism of membrane destabilization is significantly more efficient than that of conventional phospholipids (B1166683) like DOPE and DSPC.[5]
Data Presentation
LNP Formulation and Physicochemical Properties
The formulation of 9A1P9-containing LNPs (iPLNPs) is modular and can be tailored for specific applications by incorporating different helper lipids.[6][7] The molar ratios of the lipid components are critical for achieving desired particle size, stability, and in vivo performance.
LNP Component
Liver-Targeting Formulation (molar ratio)
Spleen-Targeting Formulation (molar ratio)
Lung-Targeting Formulation (molar ratio)
Function
9A1P9
25
55
60
Primary ionizable phospholipid for endosomal escape
Helper Lipid
5A2-SC8 (30)
DOPE (30)
DDAB (30)
Modulates organ targeting and particle stability
Cholesterol
30
45
40
Stabilizes the lipid bilayer
DMG-PEG2000
1
0.2
0.4
Provides a hydrophilic shield, increasing circulation time
Table 1: Representative molar ratios for organ-selective iPLNP formulations. Note that the specific helper lipid is key to directing organ tropism.[7]
In Vivo Efficacy of 9A1P9-LNPs for mRNA Delivery
The efficacy of 9A1P9-containing LNPs for in vivo mRNA delivery has been demonstrated in murine models using Firefly luciferase (FLuc) mRNA. The data below summarizes the relative luminescence observed in different organs following intravenous administration of organ-selective LNP formulations.
Target Organ
LNP Formulation
FLuc mRNA Dose (mg/kg)
Relative Luminescence (photons/s/cm²/sr)
Liver
9A1P9-5A2-SC8
0.05
~1 x 10⁹
Spleen
9A1P9-DOPE
0.25
~1 x 10⁸
Lung
9A1P9-DDAB
0.25
~1 x 10⁸
Table 2: In vivo luciferase expression in C57BL/6 mice 6 hours post-injection of organ-targeting iPLNPs. Data are representative values extrapolated from published studies.[5][8][9][10][11]
In Vivo Efficacy of 9A1P9-LNPs for CRISPR/Cas9 Gene Editing
The utility of 9A1P9 extends to the delivery of CRISPR/Cas9 components for in vivo gene editing. The following table presents representative data on gene editing efficiency in different organs, as quantified by the T7 Endonuclease I (T7E1) assay.
Target Organ
LNP Formulation
Total RNA Dose (mg/kg)
Target Gene
Gene Editing Efficiency (%)
Liver
9A1P9-5A2-SC8
0.75
PTEN
~15-20%
Lung
9A1P9-DDAB
0.75
PTEN
~10-15%
Table 3: Representative in vivo gene editing efficiencies in C57BL/6 mice following a single intravenous dose of iPLNPs co-encapsulating Cas9 mRNA and sgRNA targeting the PTEN gene. Editing efficiency was determined by T7E1 assay.[12]
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating 9A1P9-containing LNPs using a microfluidic mixing device.
Materials:
9A1P9, helper lipid, cholesterol, and DMG-PEG2000 dissolved in ethanol (B145695).
mRNA or Cas9 mRNA/sgRNA dissolved in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).
Microfluidic mixing device and cartridges.
Dialysis cassettes (10 kDa MWCO).
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
Prepare the lipid mixture in ethanol according to the desired molar ratios (see Table 1).
Prepare the nucleic acid solution in the acidic aqueous buffer.
Set up the microfluidic mixing device with a total flow rate and flow rate ratio appropriate for generating LNPs in the desired size range (typically 80-150 nm). A common flow rate ratio is 3:1 (aqueous:ethanolic).
Load the lipid and nucleic acid solutions into separate syringes and initiate mixing.
Collect the resulting LNP solution.
Dialyze the LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and raise the pH to 7.4.
Sterile-filter the final LNP formulation through a 0.22 µm filter.
Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.
In Vivo mRNA Delivery and Bioluminescence Imaging in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of 9A1P9-LNPs for mRNA delivery.
Materials:
FLuc mRNA-loaded LNPs.
C57BL/6 mice (6-8 weeks old).
D-luciferin solution (15 mg/mL in PBS).
In vivo imaging system (IVIS) or equivalent.
Anesthesia (e.g., isoflurane).
Procedure:
Administer the FLuc mRNA-LNPs to mice via intravenous (tail vein) injection at the desired dose.
At 6 hours post-injection, anesthetize the mice.
Inject D-luciferin intraperitoneally (150 mg/kg).
Wait 10 minutes for substrate distribution.
Acquire bioluminescence images using the IVIS.
Quantify the luminescence signal in specific organs using the accompanying software.
For ex vivo analysis, euthanize the mice, harvest the organs, and image them in a petri dish containing D-luciferin solution.[8][9][13]
Quantification of Gene Editing using the T7 Endonuclease I (T7E1) Assay
This protocol describes a method to quantify the frequency of insertions and deletions (indels) generated by CRISPR/Cas9-mediated gene editing.
Gel imaging system and analysis software (e.g., ImageJ).
Procedure:
Extract genomic DNA from the organs of interest.
Amplify the target locus using PCR with high-fidelity polymerase.
Purify the PCR product.
Denature and re-anneal the PCR products to form heteroduplexes:
95°C for 10 minutes.
Ramp down to 85°C at -2°C/second.
Ramp down to 25°C at -0.1°C/second.
Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-60 minutes.
Run the digested products on a 2% agarose gel.
Image the gel and quantify the band intensities of the uncut and cleaved DNA fragments.
Calculate the indel frequency using the formula:
% indel = 100 * (1 - (1 - (sum of cleaved fragments) / (sum of cleaved fragments + uncut fragment)))^0.5[14][15]
Mandatory Visualization
Caption: Workflow of 9A1P9-LNP mediated nucleic acid delivery.
Caption: Experimental workflow for in vivo evaluation of 9A1P9-LNPs.
Caption: Mechanism of 9A1P9-mediated endosomal escape.
Application Notes and Protocols for 9A1P9-Mediated mRNA Delivery to the Spleen
For Researchers, Scientists, and Drug Development Professionals Introduction The targeted delivery of messenger RNA (mRNA) to specific organs holds immense therapeutic potential for a variety of diseases, including genet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of messenger RNA (mRNA) to specific organs holds immense therapeutic potential for a variety of diseases, including genetic disorders, infectious diseases, and cancer. The spleen, a key organ of the immune system, is a particularly attractive target for mRNA-based therapies such as vaccines and immunotherapies. This document provides detailed application notes and protocols for the use of the novel ionizable phospholipid, 9A1P9, in lipid nanoparticle (LNP) formulations designed for preferential mRNA delivery to the spleen.
The 9A1P9-based LNP system leverages a multi-component lipid formulation where the interplay between the ionizable lipid and helper lipids dictates organ tropism. Specifically, the combination of 9A1P9 with a zwitterionic helper lipid has been demonstrated to effectively target the spleen for mRNA expression. These protocols are based on findings from preclinical studies and are intended to provide a comprehensive guide for the formulation, characterization, and in vivo application of these spleen-tropic LNPs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for 9A1P9-based LNP formulations for spleen-targeted mRNA delivery.
Table 1: 9A1P9 LNP Formulation for Splenic Delivery
Component
Molar Ratio (%)
9A1P9
46
DDAB
23
Cholesterol
30.7
DMG-PEG
0.3
Table 2: Physicochemical Properties of Spleen-Targeting 9A1P9 LNPs
Parameter
Value
Particle Size
~150 nm
Ionizable Lipid:mRNA Ratio
18:1 (w/w)
Table 3: In Vivo Transfection Efficiency in Spleen Cell Populations (0.3 mg/kg single injection of Cre mRNA)
Spleen Cell Type
Transfection Efficiency (%)
B cells
12
T cells
10
Macrophages
20
Table 4: In Vivo Gene Editing Efficiency in the Spleen
Target Gene
LNP Dose (mg/kg)
Gene Editing Efficiency (%)
PTEN
0.75
28.3
Experimental Protocols
Protocol 1: Formulation of 9A1P9 LNPs for Spleen-Targeted mRNA Delivery
This protocol describes the preparation of 9A1P9-containing LNPs for splenic delivery of mRNA using a microfluidic mixing method.
Prepare individual stock solutions of 9A1P9, DOPE, cholesterol, and DMG-PEG in ethanol.
Combine the lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio (e.g., a specific ratio that has been optimized for spleen targeting, which often involves a higher percentage of the zwitterionic helper lipid DOPE).
mRNA Solution Preparation:
Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). This acidic environment ensures the ionization of 9A1P9 for efficient encapsulation.
LNP Formulation using Microfluidics:
Set up the microfluidic mixing device according to the manufacturer's instructions.
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the mRNA.
Purification and Concentration:
Dialyze the resulting LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
Concentrate the purified LNPs using a centrifugal filter device if necessary.
Sterilization:
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
Protocol 2: Characterization of 9A1P9 LNPs
1. Particle Size and Zeta Potential:
Dilute a small aliquot of the LNP suspension in PBS.
Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS).
Measure the zeta potential to determine the surface charge of the nanoparticles.
2. mRNA Encapsulation Efficiency:
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen assay).
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
Calculate the encapsulation efficiency using the following formula:
Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
Protocol 3: In Vivo Administration of 9A1P9 LNPs for Spleen Targeting
Materials:
9A1P9-LNP-mRNA formulation
Experimental animals (e.g., C57BL/6 mice)
Sterile syringes and needles
Procedure:
Dose Preparation:
Dilute the LNP-mRNA formulation in sterile PBS to achieve the desired final dose (e.g., 0.3 mg/kg or 0.75 mg/kg).
Administration:
Administer the formulation to the animals via intravenous (IV) injection (e.g., through the tail vein).
Post-injection Monitoring and Analysis:
Monitor the animals for any adverse effects.
At a predetermined time point (e.g., 24-48 hours post-injection), euthanize the animals and harvest the spleen and other organs for analysis.
For protein expression analysis, tissue can be processed for immunohistochemistry, western blotting, or flow cytometry.
For gene editing analysis, genomic DNA can be extracted from spleen cells for sequencing.
Visualizations
Caption: Workflow for the formulation of 9A1P9-based spleen-targeting mRNA-LNPs.
Caption: Proposed mechanism of 9A1P9-LNP mediated mRNA delivery to spleen cells.
Concluding Remarks
The 9A1P9-based LNP platform represents a significant advancement in organ-selective mRNA delivery. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate spleen-targeted mRNA therapeutics. Optimization of lipid ratios, mRNA dose, and delivery vehicle components may be necessary to achieve desired therapeutic outcomes for specific applications. As with all in vivo studies, appropriate ethical guidelines and animal care protocols must be strictly followed.
Application
Application Notes and Protocols for Formulating 9A1P9 Lipid Nanoparticles for Liver Targeting
For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, exemplified by their success...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, exemplified by their success in COVID-19 mRNA vaccines.[1] For therapies targeting the liver, LNPs can be engineered for preferential accumulation in hepatocytes. This is largely achieved through the interaction of apolipoprotein E (ApoE) on the LNP surface with the low-density lipoprotein receptor (LDLR) on hepatocytes.[2][3] The ionizable phospholipid 9A1P9 has demonstrated exceptional in vivo efficacy for liver-targeted mRNA delivery, significantly outperforming traditional phospholipids (B1166683) like DOPE and DSPC.[4][5] This document provides detailed application notes and protocols for the formulation of 9A1P9-containing LNPs for robust liver targeting.
Principle of Liver Targeting with 9A1P9 LNPs
The selective delivery of 9A1P9 LNPs to the liver is primarily a receptor-mediated process. Upon intravenous administration, LNPs associate with endogenous ApoE in the bloodstream. The ApoE-LNP complex is then recognized by the LDLR, which is highly expressed on the surface of hepatocytes.[2][6] This interaction triggers endocytosis, leading to the internalization of the LNP and its therapeutic cargo into the hepatocyte. The acidic environment of the endosome protonates the ionizable 9A1P9 lipid, facilitating endosomal escape and the release of the nucleic acid payload into the cytoplasm to exert its therapeutic effect.[4][7]
Core Components for Liver-Targeting 9A1P9 LNPs
A typical formulation for liver-targeted 9A1P9 LNPs consists of four key lipid components:
Component
Role
9A1P9
An ionizable phospholipid that is crucial for nucleic acid encapsulation and endosomal escape.[4][8]
Helper Lipid (e.g., 5A2-SC8)
An ionizable cationic lipid that works synergistically with 9A1P9 to enhance delivery efficacy to the liver.[4][9]
Cholesterol
Provides structural stability to the nanoparticle.[7]
PEG-Lipid (e.g., DMG-PEG2000)
A polyethylene (B3416737) glycol-conjugated lipid that controls particle size and prevents aggregation.[7][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and characterization of liver-targeting 9A1P9 LNPs based on published data.
Table 1: Formulation Parameters
Parameter
Value
Reference
Lipid Molar Ratio (9A1P9:5A2-SC8:Cholesterol:DMG-PEG2000)
9A1P9 Stock Solution: Prepare a 10 mg/mL solution of 9A1P9 in ethanol (B145695).
5A2-SC8 Stock Solution: Prepare a 10 mg/mL solution of 5A2-SC8 in ethanol.
Cholesterol Stock Solution: Prepare a 10 mg/mL solution of cholesterol in ethanol.
DMG-PEG2000 Stock Solution: Prepare a 10 mg/mL solution of DMG-PEG2000 in ethanol.
Storage: Store all lipid stock solutions at -20°C.
Protocol 2: Formulation of 9A1P9 LNPs using Microfluidics
This protocol is designed for a microfluidic mixing system, such as the NanoAssemblr platform.
Prepare the Lipid Mixture (Organic Phase):
In a sterile microcentrifuge tube, combine the lipid stock solutions according to the molar ratio of 25:30:30:1 (9A1P9:5A2-SC8:Cholesterol:DMG-PEG2000).
Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system (e.g., 10-20 mg/mL).
Prepare the Nucleic Acid Solution (Aqueous Phase):
Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration. The final 9A1P9 to mRNA weight ratio should be 18:1.
Set up the Microfluidic System:
Prime the microfluidic cartridge with ethanol and the aqueous buffer according to the manufacturer's instructions.
Set the Total Flow Rate (TFR) to a representative value, for example, 12 mL/min.[7]
Set the Flow Rate Ratio (FRR) of the aqueous phase to the organic phase to a representative value, for example, 3:1.[10]
Formulate the LNPs:
Load the lipid mixture and the nucleic acid solution into their respective syringes.
Initiate the mixing process on the microfluidic device. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
Purification:
Immediately after formulation, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) for at least 18 hours to remove ethanol and raise the pH.
Sterilization and Storage:
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of 9A1P9 LNPs
Particle Size and Polydispersity Index (PDI) Measurement:
Dilute the LNP sample in PBS.
Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).
Zeta Potential Measurement:
Dilute the LNP sample in deionized water or a low salt buffer.
Measure the zeta potential using Laser Doppler Velocimetry.
mRNA Encapsulation Efficiency:
Use a nucleic acid quantification assay, such as the RiboGreen assay.
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
Calculate the encapsulation efficiency using the following formula:
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 9A1P9 system represents a novel advancement in CRISPR-based technologies, utilizing a programmable CRISPR-associated transposase (CAST) for the highly efficient and targeted insertion of large DNA payloads into the genome.[1][2][3] Unlike traditional CRISPR-Cas9 systems that rely on the host cell's variable homology-directed repair (HDR) pathway for knock-ins, the 9A1P9 system employs a robust enzymatic process, leading to higher efficiency and fidelity of gene insertion.[4][5][6] This technology is particularly advantageous for applications requiring the stable integration of genetic material, such as gene therapy research, the creation of reporter cell lines, and other functional genomics studies.[7][8]
The core components of the 9A1P9 system are the 9A1P9 transposase and a single guide RNA (sgRNA) that directs the transposase to a specific genomic locus.[8] Once at the target site, 9A1P9 facilitates the direct insertion of a user-defined DNA payload. A key feature of the 9A1P9 system is its recognition of a specific Protospacer Adjacent Motif (PAM) sequence, 5'-NGG-3', which is identical to the widely used Streptococcus pyogenes Cas9, allowing for broad targeting flexibility across the genome.
These application notes provide a comprehensive guide for utilizing the 9A1P9 system, from the initial design of the sgRNA and payload donor plasmid to the final analysis of insertion efficiency.
Mechanism of Action
The 9A1P9 system functions through a "cut and paste" mechanism, where the transposase excises a DNA payload from a donor plasmid and integrates it into a specific genomic location dictated by the sgRNA.[3]
The key steps are as follows:
Complex Formation: The 9A1P9 transposase combines with a user-designed sgRNA to form a ribonucleoprotein (RNP) complex.
Genomic Targeting: The 9A1P9-sgRNA complex scans the genome for the target sequence, which is complementary to the sgRNA's spacer region and is immediately upstream of the 5'-NGG-3' PAM sequence.[9]
DNA Integration: Upon successful binding to the target site, the 9A1P9 transposase catalyzes the insertion of the DNA payload from a co-transfected donor plasmid. This payload is flanked by specific transposon recognition sequences that are essential for the integration process.
System Dissociation: Following payload integration, the 9A1P9-sgRNA complex dissociates from the genomic DNA.
Mechanism of Action for the 9A1P9 System.
Experimental Protocols
Protocol 1: sgRNA and Donor Plasmid Design
1.1. sgRNA Design:
Identify a 20-nucleotide target sequence in the gene of interest that is immediately upstream of a 5'-NGG-3' PAM sequence.[9][10]
To minimize off-target effects, perform a BLAST search of the 20-nucleotide target sequence against the reference genome of the host organism.[11] Choose a target sequence with minimal homology to other genomic locations.
Synthesize and clone the 20-nucleotide target sequence into an appropriate sgRNA expression vector.
1.2. Donor Plasmid Design:
The DNA payload to be inserted must be flanked by the 9A1P9-specific transposon end sequences.
The payload can include a gene of interest, a reporter gene (e.g., GFP, RFP), and/or a selection marker (e.g., puromycin (B1679871) resistance).
The total size of the DNA payload should ideally be between 1 kb and 8 kb for optimal insertion efficiency.
Protocol 2: Delivery of 9A1P9 Components into Mammalian Cells
This protocol describes the delivery of the 9A1P9 system into a representative mammalian cell line (e.g., HEK293T) using lipofection. The system can be delivered as a three-plasmid system: one expressing the 9A1P9 transposase, one expressing the sgRNA, and the donor plasmid containing the payload.
Materials:
HEK293T cells
DMEM with 10% FBS
9A1P9 transposase expression plasmid
sgRNA expression plasmid
Donor plasmid with payload
Lipofection reagent (e.g., Lipofectamine 3000)
Opti-MEM I Reduced Serum Medium
Procedure:
Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
Plasmid Preparation: In a sterile microcentrifuge tube, dilute the plasmids in Opti-MEM. For a single well of a 24-well plate, use:
250 ng of 9A1P9 transposase plasmid
100 ng of sgRNA plasmid
150 ng of donor plasmid
Lipofection Reagent Preparation: In a separate tube, dilute the lipofection reagent in Opti-MEM according to the manufacturer's instructions.
Complex Formation: Combine the diluted plasmids and the diluted lipofection reagent. Mix gently and incubate at room temperature for 15-20 minutes.
Transfection: Add the plasmid-lipid complex dropwise to the cells. Gently rock the plate to ensure even distribution.
Incubation: Incubate the cells at 37°C in a CO2 incubator.
Post-Transfection: After 48-72 hours, the cells can be harvested for analysis or subjected to selection if a resistance marker was included in the payload.[12]
General Experimental Workflow for 9A1P9-mediated Gene Insertion.
Protocol 3: Analysis of Insertion Efficiency
The efficiency of payload insertion can be assessed using several methods, depending on the nature of the payload.
If a fluorescent reporter (e.g., GFP) was used, the percentage of fluorescent cells can be quantified 48-72 hours post-transfection using a fluorescence microscope or flow cytometer.
3.2. Quantitative PCR (qPCR):
Design qPCR primers that specifically amplify the inserted payload DNA.
Isolate genomic DNA from the transfected cells.
Perform qPCR to quantify the copy number of the inserted payload relative to a reference gene.
3.3. Junction PCR and Sanger Sequencing:
To confirm precise integration at the target locus, design one PCR primer that binds within the inserted payload and another that binds to the genomic DNA just outside the target site.
Amplify the junction region and verify the product size on an agarose (B213101) gel.
For sequence confirmation, the PCR product can be purified and sent for Sanger sequencing.[13]
Data Presentation
The following tables present hypothetical data to illustrate the performance of the 9A1P9 system under various conditions.
Table 1: Insertion Efficiency of a 2kb GFP Payload at Different Genomic Loci in HEK293T Cells
Target Locus
Chromosome
Insertion Efficiency (%)
AAVS1
19
65 ± 4.2
CCR5
3
58 ± 3.5
HPRT1
X
45 ± 5.1
Table 2: Effect of Payload Size on Insertion Efficiency at the AAVS1 Locus
Payload Size (kb)
Insertion Efficiency (%)
1
72 ± 3.8
2
65 ± 4.2
4
51 ± 6.0
8
32 ± 5.5
10
18 ± 4.1
Table 3: Off-Target Analysis by Targeted Next-Generation Sequencing
Application Notes and Protocols for In Vitro Transcription of mRNA for 9A1P9 Delivery
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro transcription (IVT) of messenger RNA (mRNA) and its subsequent formulation into lipid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro transcription (IVT) of messenger RNA (mRNA) and its subsequent formulation into lipid nanoparticles (LNPs) utilizing the novel ionizable phospholipid 9A1P9 for targeted delivery. The protocols outlined below are designed to yield high-quality mRNA suitable for therapeutic and research applications, with a focus on achieving efficient encapsulation and organ-selective delivery.
Introduction to In Vitro Transcribed mRNA and 9A1P9-LNP Delivery
In vitro transcription is a cell-free enzymatic process used to synthesize high yields of RNA molecules from a DNA template.[] This technology is central to the development of mRNA-based therapeutics and vaccines.[2] The efficacy of these therapies is critically dependent on the design of the mRNA molecule and the efficiency of the delivery vehicle.[]
Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery due to their ability to protect the mRNA from degradation and facilitate its entry into target cells.[][4] A key innovation in LNP technology is the development of ionizable lipids. The novel ionizable phospholipid, 9A1P9, has demonstrated significantly enhanced in vivo mRNA delivery efficacy compared to traditional phospholipids (B1166683) like DOPE and DSPC.[5][6] A unique feature of 9A1P9 is its ability to be formulated with different helper lipids to achieve selective organ targeting (SORT) to the spleen, liver, or lungs, opening new avenues for tissue-specific therapies.[5][6]
This document provides detailed protocols for the synthesis of high-quality mRNA and its formulation into 9A1P9-containing LNPs.
Experimental Workflow Overview
The overall process for generating 9A1P9-LNP encapsulated mRNA involves several key stages, from DNA template preparation to the final characterization of the formulated nanoparticles.
Caption: Overall experimental workflow from DNA template to final LNP characterization.
Protocols
Protocol 1: DNA Template Preparation
High-quality, linear DNA is essential for efficient IVT.[] PCR amplification is a preferred method for generating templates for small-scale production as it avoids endotoxin (B1171834) contamination.[]
Materials:
High-fidelity DNA polymerase
Forward primer containing the T7 promoter sequence (5'-TAATACGACTCACTATA-3') upstream of the gene of interest[8]
Reverse primer encoding a poly(A) tail
dNTPs
Plasmid DNA containing the gene of interest
Nuclease-free water
DNA purification kit
Procedure:
Design primers for PCR amplification. The forward primer must include the T7 promoter sequence. The reverse primer should encode a poly(A) tail of a desired length (typically >100 nucleotides).[2]
Perform PCR using a high-fidelity DNA polymerase to amplify the DNA template from the plasmid.
Purify the PCR product using a suitable DNA purification kit to remove enzymes, dNTPs, and primers.
Assess the quality and quantity of the purified linear DNA template using UV spectrophotometry and agarose (B213101) gel electrophoresis. The A260/A280 ratio should be ~1.8.
Protocol 2: In Vitro Transcription (IVT) of mRNA
This protocol describes the enzymatic synthesis of mRNA from the prepared DNA template.[9]
Materials:
Purified linear DNA template (from Protocol 1)
T7 RNA Polymerase
Ribonucleotide triphosphates (NTPs: ATP, CTP, GTP, UTP or a modified uridine (B1682114) like N1-methyl-pseudouridine (m1Ψ) to reduce immunogenicity)[]
IVT buffer (typically contains a buffer system near neutral pH, magnesium ions, and DTT)[9][10]
RNase inhibitor
Nuclease-free water
IVT Reaction Setup:
Component
Final Concentration
Example Volume (for 20 µL reaction)
Nuclease-free water
-
To 20 µL
IVT Buffer (10x)
1x
2 µL
NTP mix (25 mM each)
2.5 mM each
2 µL
Linear DNA Template
50-100 ng/µL
1 µg (e.g., 2 µL of 500 ng/µL)
T7 RNA Polymerase
-
2 µL
RNase Inhibitor
-
1 µL
Procedure:
Thaw all components on ice.
Assemble the reaction at room temperature in the order listed in the table to avoid precipitation of DNA by spermidine (B129725) in the buffer.
Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
(Optional) Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to degrade the DNA template.
Protocol 3: mRNA Capping and Poly(A) Tailing
A 5' cap and a 3' poly(A) tail are crucial for mRNA stability and translation efficiency.[2][11] This protocol describes enzymatic capping and tailing post-transcription.
Materials:
IVT-synthesized mRNA
Vaccinia Capping Enzyme
S-adenosylmethionine (SAM)
GTP
Poly(A) Polymerase
ATP
Reaction buffers for capping and tailing
Nuclease-free water
mRNA purification kit or method (e.g., LiCl precipitation, spin columns)[10]
Procedure:
Purification after IVT: Purify the mRNA from the IVT reaction mix using an appropriate method to remove enzymes, NTPs, and buffer components.[8]
5' Capping:
Set up the capping reaction according to the manufacturer's instructions. A typical reaction includes the purified mRNA, capping enzyme, GTP, SAM, and capping buffer.
Incubate at 37°C for 30-60 minutes.
Purification after Capping: Purify the capped mRNA to remove the capping reagents.
3' Poly(A) Tailing:
Set up the polyadenylation reaction with the capped mRNA, Poly(A) Polymerase, ATP, and the corresponding reaction buffer.
Incubate at 37°C for 30 minutes.
Final Purification: Perform a final purification of the capped and tailed mRNA. Resuspend the purified mRNA in nuclease-free water.
Protocol 4: Formulation of 9A1P9-LNPs by Microfluidic Mixing
This protocol describes the encapsulation of the synthesized mRNA into LNPs containing the ionizable phospholipid 9A1P9 using a microfluidic device.[12][13]
Materials:
Purified, capped, and tailed mRNA (from Protocol 3)
Ionizable phospholipid 9A1P9
Helper lipid (e.g., DOPE for spleen, 5A2-SC8 for liver, DDAB for lung targeting)[5][6]
Dialysis or tangential flow filtration (TFF) system for buffer exchange
Lipid Stock Preparation:
Prepare a stock solution of the lipids (9A1P9, helper lipid, cholesterol, PEG-lipid) in ethanol at a specific molar ratio. The optimal ratio will depend on the desired organ targeting and should be empirically determined. A common starting point for LNP formulations is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid of 50:10:38.5:1.5.[14]
Formulation Procedure:
Dissolve the purified mRNA in the aqueous buffer.
Set up the microfluidic mixing system according to the manufacturer's instructions.
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase).[14] The rapid mixing causes the lipids to self-assemble into LNPs, encapsulating the mRNA.
Collect the resulting LNP suspension.
Perform buffer exchange using dialysis or TFF to remove ethanol and replace the formulation buffer with a storage buffer (e.g., PBS).
Quality Control
Thorough quality control is essential to ensure the efficacy and safety of the final mRNA-LNP product.[15]
mRNA Quality Control Parameters:
Parameter
Method
Acceptance Criteria
Concentration
UV Spectrophotometry (A260)
As required for formulation
Purity
UV Spectrophotometry (A260/A280)
1.8 - 2.0
Integrity
Capillary or Agarose Gel Electrophoresis
Single, sharp band at the expected size
5' Cap Efficiency
RNase H digestion assay or LC-MS
>95%
Poly(A) Tail Length
Gel electrophoresis after RNase H digestion
Homogeneous population with desired length
LNP Quality Control Parameters:
Parameter
Method
Acceptance Criteria
Particle Size
Dynamic Light Scattering (DLS)
Mean diameter < 100 nm
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
< 0.2
Zeta Potential
DLS with an electrode
Near-neutral at physiological pH
Encapsulation Efficiency
RiboGreen Assay or similar
>90%
Cellular Delivery and Mechanism of Action
The mechanism of 9A1P9-LNP mediated mRNA delivery involves cellular uptake, endosomal escape, and subsequent translation of the mRNA in the cytoplasm.
Application Notes and Protocols for 9A1P9-Based Lipid Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and protocols for the synthesis of lipid nanoparticles (LNPs) incorporating the multi-tail ionizable cat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis of lipid nanoparticles (LNPs) incorporating the multi-tail ionizable cationic phospholipid 9A1P9. The following sections detail molar ratios for targeted delivery to the spleen, liver, and lungs, along with comprehensive experimental protocols and characterization methods.
Introduction to 9A1P9 in Lipid Nanoparticles
9A1P9 is a novel ionizable phospholipid that has demonstrated significant potential in the formulation of LNPs for the delivery of genetic payloads such as mRNA and CRISPR-Cas9 gene-editing components. Its unique multi-tail structure contributes to membrane destabilization, facilitating endosomal escape and efficient cargo delivery into the cytoplasm. A key feature of 9A1P9 is its versatility; it can be formulated with various helper lipids to achieve selective organ targeting (SORT), making it a valuable tool for developing tissue-specific therapeutics.
Data Presentation: Molar Ratios for Targeted LNP Synthesis
The molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and in vivo performance of LNPs. The following tables summarize reported molar ratios for 9A1P9-containing LNPs designed for specific organ targeting.
Table 1: Molar Ratios for Spleen-Targeted 9A1P9 LNPs
Ionizable Lipid (9A1P9)
Helper Lipid (Zwitterionic)
Cholesterol
PEG-Lipid
Molar Ratio (9A1P9:Helper:Chol:PEG)
9A1P9
DOPE
Cholesterol
DMG-PEG2000
55 : 30 : 45 : 0.2
Table 2: Molar Ratios for Liver-Targeted 9A1P9 LNPs
Ionizable Lipid (9A1P9)
Helper Lipid (Ionizable Cationic)
Cholesterol
PEG-Lipid
Molar Ratio (9A1P9:Helper:Chol:PEG)
9A1P9
MDOA / DODAP / 5A2-SC8
Cholesterol
DMG-PEG2000
25 : 30 : 30 : 1
Table 3: Molar Ratios for Lung-Targeted 9A1P9 LNPs
Ionizable Lipid (9A1P9)
Helper Lipid (Permanently Cationic)
Cholesterol
PEG-Lipid
Molar Ratio (9A1P9:Helper:Chol:PEG)
9A1P9
DDAB / DOTAP
Cholesterol
DMG-PEG2000
60 : 30 : 40 : 0.4
9A1P9
DDAB
Cholesterol
DMG-PEG2000
46 : 23 : 30.7 : 0.3
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 9A1P9-based LNPs. Optimization of specific parameters may be required for different payloads and scales.
Protocol 1: LNP Synthesis via Microfluidic Mixing
This protocol describes a standard method for LNP formulation using a microfluidic device, which allows for controlled and reproducible mixing of the lipid and aqueous phases.
Dissolve 9A1P9, the chosen helper lipid, cholesterol, and DMG-PEG2000 in 200 proof ethanol to achieve the desired molar ratio (refer to Tables 1-3).
The total lipid concentration in the ethanol phase will depend on the desired final LNP concentration and the microfluidic system's parameters. A typical starting point is a total lipid concentration of 10-20 mg/mL.
Preparation of Aqueous Phase:
Dissolve the mRNA or other genetic payload in the citrate buffer (pH 3.2-4.4). The acidic pH ensures that the ionizable lipids are protonated for efficient encapsulation of the negatively charged payload.
The concentration of the payload should be determined based on the desired lipid-to-payload ratio. A common weight ratio of 9A1P9 to RNA is 18:1 (w/w).
Microfluidic Mixing:
Set up the microfluidic device according to the manufacturer's instructions.
Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.
Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase. A common starting FRR is 3:1.
Set the total flow rate (TFR). The TFR will influence the mixing time and can affect LNP size. A typical TFR is in the range of 2-12 mL/min.
Initiate the flow to mix the two phases in the microfluidic cartridge. The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.
Purification:
Collect the LNP solution from the outlet of the microfluidic device.
To remove the ethanol and unencapsulated payload, dialyze the LNP solution against PBS (pH 7.4) using a 10 kDa MWCO dialysis device.
Perform dialysis overnight at 4°C with at least two buffer changes.
Sterilization and Storage:
For in vivo applications, sterile-filter the purified LNP suspension through a 0.22 µm filter.
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.
Dilute the LNP suspension in PBS to an appropriate concentration for DLS measurement.
A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.
2. Zeta Potential Measurement:
Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) for the measurement.
The zeta potential provides insights into the stability of the LNP formulation and its potential interactions with biological components.
3. Encapsulation Efficiency (EE) and Payload Concentration:
Use a fluorescent dye-based assay, such as the RiboGreen assay for RNA, to determine the encapsulation efficiency.
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
The difference in fluorescence corresponds to the amount of encapsulated payload.
Calculate the EE using the following formula:
EE (%) = [(Total Payload - Unencapsulated Payload) / Total Payload] x 100
Visualizations
Caption: Workflow for 9A1P9-based LNP Synthesis.
Caption: Mechanism of 9A1P9 LNP Organ Targeting.
Application
Standard Operating Procedure for 9A1P9 Preparation and Application in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction 9A1P9 is a multi-tail ionizable cationic phospholipid designed for the effective in vivo delivery of messenger RNA (mRNA) and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
9A1P9 is a multi-tail ionizable cationic phospholipid designed for the effective in vivo delivery of messenger RNA (mRNA) and for facilitating CRISPR-Cas9 gene editing.[1][2][3] Its formal chemical name is 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the chemical formula C27H58NO4P and CAS Number 2760467-57-8.[1] 9A1P9 is a key component of lipid nanoparticles (LNPs), which are utilized to encapsulate and transport therapeutic nucleic acids into target cells. The unique structure of 9A1P9, featuring a pH-switchable zwitterionic head and three hydrophobic tails, allows it to adopt a cone shape in the acidic environment of the endosome. This conformational change promotes the destabilization of the endosomal membrane, leading to the efficient release of the mRNA cargo into the cytoplasm.[4][5][6]
Mechanism of Action: Endosomal Escape
The primary function of 9A1P9 in mRNA delivery is to overcome the endosomal entrapment barrier. After a lipid nanoparticle containing 9A1P9 is taken up by a cell via endocytosis, the endosome matures and its internal pH decreases. In this acidic environment, the headgroup of 9A1P9 becomes protonated, inducing a change in its molecular geometry. This alteration in shape promotes the formation of a hexagonal HII phase in the endosomal membrane, which destabilizes the lipid bilayer and facilitates the release of the encapsulated mRNA into the cytosol, where it can be translated into the desired protein.[4]
Experimental Protocols
1. Chemical Synthesis of 9A1P9
The synthesis of 9A1P9 is based on the methods described by Liu et al. in Nature Materials (2021). The following is a representative protocol.
Synthesis of 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9):
Dissolve nonyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to 0°C in an ice bath.
Slowly add a solution of 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography to yield 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9).
Synthesis of 9A1P9:
Dissolve 2-(dioctylamino)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
Add the purified 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9) (1.1 equivalents) to the solution.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain 9A1P9 as a pure compound.
Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
2. Formulation of 9A1P9-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery
The preparation of LNPs encapsulating mRNA is a critical step for in vivo applications. Microfluidic mixing is the preferred method for producing LNPs with a uniform size and high encapsulation efficiency.
Application Notes & Protocols: 9A1P9 for Preclinical mRNA Delivery and Gene Editing in Mouse Models
Introduction 9A1P9 is a multi-tail ionizable cationic phospholipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of genetic payloads such as messenger RNA (mRNA) and CRISPR/Cas9 co...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
9A1P9 is a multi-tail ionizable cationic phospholipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of genetic payloads such as messenger RNA (mRNA) and CRISPR/Cas9 components.[1][2] Its unique structure, featuring a pH-switchable zwitterionic head and multiple hydrophobic tails, promotes the destabilization of endosomal membranes, leading to efficient release of cargo into the cytoplasm.[3][4][5] In preclinical mouse models, lipid nanoparticles formulated with 9A1P9, referred to as ionizable Phospholipid Nanoparticles (iPLNPs), have demonstrated significantly enhanced in vivo efficacy—reportedly 40 to 965-fold higher—compared to nanoparticles formulated with benchmark phospholipids (B1166683) like DOPE and DSPC.[3][6][7]
A key feature of 9A1P9-based iPLNPs is their tunable organ selectivity. By modifying the helper lipid used in the formulation, delivery can be specifically targeted to the liver, spleen, or lungs, making it a versatile tool for tissue-specific therapeutic and research applications.[3][7]
Mechanism of Action: Endosomal Escape
The efficacy of 9A1P9 hinges on its ability to overcome the endosomal escape barrier, a critical step for the cytoplasmic delivery of nucleic acids.[5][7]
Uptake & Acidification : iPLNPs enter target cells via endocytosis. Inside the endosome, the acidic environment (pH ~5.5) protonates the tertiary amine on the 9A1P9 head group.
Structural Change : This protonation induces a zwitterionic charge on the head group and causes the molecule to adopt a cone-like shape.[3][4][5]
Membrane Destabilization : The cone-shaped 9A1P9 lipids insert into the endosomal membrane, disrupting the natural lipid bilayer and promoting the formation of a non-bilayer hexagonal HII phase.[3][4][7]
Cargo Release : This structural transformation destabilizes and ruptures the endosomal membrane, releasing the encapsulated mRNA or CRISPR/Cas9 components into the cytoplasm where they can be translated or trafficked to the nucleus.[5]
Figure 1: Mechanism of 9A1P9-mediated endosomal escape.
Quantitative Data Summary
The following tables summarize the in vivo performance of 9A1P9-formulated iPLNPs in mouse models, primarily based on the findings from Liu et al., 2021.[3]
Table 1: In Vivo Luciferase mRNA Delivery Efficacy
Payload: Firefly Luciferase (FLuc) mRNA; Mouse Model: C57BL/6; Administration: Intravenous (IV)
Table 2: Organ-Selective mRNA Delivery with Different Helper Lipids
Payload: Firefly Luciferase (FLuc) or Cre Recombinase mRNA; Mouse Model: C57BL/6 or Ai9; Administration: IV
Protocol 1: Formulation of 9A1P9 iPLNPs for In Vivo mRNA Delivery
This protocol describes the formulation of iPLNPs for organ-selective delivery using a microfluidic mixing device, adapted from methodologies described in the literature.[3]
Materials:
9A1P9 (in ethanol)
Helper lipid (e.g., 5A2-SC8 for liver, DDAB for lungs) (in ethanol)
Cholesterol (in ethanol)
DMG-PEG2000 (in ethanol)
mRNA payload (e.g., FLuc mRNA) in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)
Microfluidic mixing device (e.g., NanoAssemblr)
Dialysis cassettes (10K MWCO)
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Lipid Mixture Preparation:
In an ethanol (B145695) solution, combine 9A1P9, the selected helper lipid, cholesterol, and DMG-PEG2000 at a specified molar ratio. A commonly used starting ratio is 25:30:30:1 (9A1P9 : Helper Lipid : Cholesterol : PEG-lipid).[3]
Vortex briefly to ensure a homogenous mixture.
mRNA Solution Preparation:
Dilute the mRNA payload to the desired concentration in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).
Microfluidic Mixing:
Set the flow rate ratio of the aqueous phase (mRNA) to the organic phase (lipids) to 3:1.
Load the lipid mixture into one syringe and the mRNA solution into another.
Pump the two solutions through the microfluidic device according to the manufacturer's instructions to induce nanoparticle self-assembly.
Purification and Buffer Exchange:
Collect the resulting nanoparticle suspension.
Transfer the suspension to a dialysis cassette (10K MWCO).
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of PBS, to remove ethanol and exchange the buffer.
Characterization and Storage:
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).
Store the final iPLNP formulation at 4°C for short-term use.
Figure 2: Workflow for 9A1P9 iPLNP formulation.
Protocol 2: In Vivo mRNA Delivery and Biodistribution Analysis in Mice
This protocol outlines the procedure for administering 9A1P9 iPLNPs to mice and analyzing the resulting protein expression.
Animal Models:
C57BL/6 mice (for general biodistribution)
Reporter mice, such as Ai9 (Cre-LoxP system), for gene editing studies.[3][4]
Materials:
Prepared 9A1P9 iPLNP-mRNA formulation
Sterile PBS
Insulin syringes (28-30G)
In vivo imaging system (IVIS)
D-luciferin (for luciferase assays)
Anesthesia (e.g., isoflurane)
Procedure:
Dose Preparation:
Dilute the iPLNP stock solution with sterile PBS to achieve the final desired mRNA dose (e.g., 0.05 - 0.75 mg/kg) in a suitable injection volume (typically 100-200 µL for mice).
Administration:
Administer the diluted iPLNP solution to mice via intravenous (IV) tail vein injection.
In Vivo Imaging (Luciferase Reporter):
At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.[3]
Administer D-luciferin substrate via intraperitoneal (IP) injection.
After ~5 minutes, image the anesthetized mice using an IVIS Lumina system to detect bioluminescence.[3]
Ex Vivo Organ Analysis:
Immediately following in vivo imaging, euthanize the mice.
Image the isolated organs using the IVIS system to quantify organ-specific luminescence.[3]
Further Analysis (Optional):
For gene editing studies in reporter mice, organs can be sectioned and analyzed via confocal fluorescence microscopy to visualize reporter protein expression (e.g., tdTomato).[3]
Homogenize tissues for protein quantification assays (e.g., ELISA) or RNA extraction for qPCR.
Figure 3: Workflow for in vivo evaluation in mice.
Application Notes and Protocols for 9A1P9 Solutions in Experimental Research
For Researchers, Scientists, and Drug Development Professionals Introduction: 9A1P9 is a novel multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid delivery....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
9A1P9 is a novel multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1][2] Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs), termed ionizable phospholipid nanoparticles (iPLNPs), which can efficiently encapsulate and deliver mRNA and CRISPR/Cas9 gene-editing components to specific target organs.[3] Unlike traditional phospholipids (B1166683), 9A1P9 promotes membrane destabilization, leading to enhanced endosomal escape of the cargo into the cytoplasm.[1][2] This attribute contributes to a significantly higher in vivo efficacy compared to conventional delivery systems.[3]
These application notes provide detailed protocols for the preparation of 9A1P9-containing iPLNPs for experimental use, along with a summary of their physicochemical properties and in vivo performance.
Data Presentation
Physicochemical Properties of 9A1P9-based iPLNPs
The following table summarizes the typical physicochemical characteristics of 9A1P9 iPLNPs formulated for organ-selective delivery. The particle size, polydispersity index (PDI), and encapsulation efficiency are critical parameters that influence the stability and in vivo performance of the nanoparticles.
Formulation (Target Organ)
Ionizable Lipid
Helper Lipid
Molar Ratio (Ionizable:Helper:Cholesterol:PEG-Lipid)
Particle Size (nm)
PDI
Encapsulation Efficiency (%)
Reference
Liver
9A1P9
5A2-SC8
50:10:38.5:1.5 (representative)
80-120
< 0.2
> 90%
Spleen
9A1P9
DOPE
50:10:38.5:1.5 (representative)
90-140
< 0.2
> 80%
Lung
9A1P9
DDAB
50:10:38.5:1.5 (representative)
100-150
< 0.2
> 80%
In Vivo Efficacy of 9A1P9 iPLNPs for mRNA Delivery
The organ-selective delivery of mRNA by 9A1P9 iPLNPs has been demonstrated in preclinical models. The following table presents representative data on the in vivo efficacy of different formulations.
Weighing: Accurately weigh the desired amount of 9A1P9 powder in a sterile, RNase-free microcentrifuge tube.
Dissolving: Add the appropriate volume of anhydrous ethanol to achieve a stock solution of 10 mg/mL.[1]
Mixing: Vortex the tube vigorously for 1-2 minutes until the lipid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
Storage: Store the 9A1P9 stock solution at -20°C.[1] The solution is stable for at least 4 years under these conditions.[1]
Protocol 2: Formulation of 9A1P9 iPLNPs for mRNA Delivery by Ethanol Injection Method
This protocol describes a general method for preparing 9A1P9 iPLNPs using the ethanol injection technique, which is accessible in most laboratory settings. For optimal and more reproducible results, a microfluidic mixing device is recommended.[5]
Materials:
9A1P9 stock solution (10 mg/mL in ethanol)
Helper lipid stock solution (e.g., DOPE, 5A2-SC8, or DDAB) in ethanol
Cholesterol stock solution in ethanol
PEG-lipid stock solution (e.g., DMG-PEG 2000) in ethanol
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
Syringes and needles (or a microfluidic mixing device)
Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units
Procedure:
Lipid Mixture Preparation:
In a sterile, RNase-free microcentrifuge tube, combine the 9A1P9, helper lipid, cholesterol, and PEG-lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).
Vortex the lipid mixture gently to ensure homogeneity.
Aqueous Phase Preparation:
Dilute the mRNA to the desired concentration in the acidic aqueous buffer.
iPLNP Formation (Ethanol Injection):
Draw the lipid mixture into a syringe with a needle.
Draw the mRNA solution into a separate, larger syringe.
Rapidly inject the lipid-ethanol solution into the stirring mRNA aqueous solution. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1.
Continue to stir the mixture for 30-60 minutes at room temperature.
Purification and Buffer Exchange:
To remove the ethanol and unencapsulated mRNA, dialyze the iPLNP suspension against sterile PBS at 4°C for at least 12 hours, with at least two changes of PBS.
Alternatively, use centrifugal filter units to concentrate the iPLNPs and exchange the buffer to PBS.
Characterization and Storage:
Measure the particle size, PDI, and zeta potential of the iPLNPs using dynamic light scattering (DLS).
Determine the mRNA encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.
Store the final iPLNP solution at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
Protocol 3: Formulation of 9A1P9 iPLNPs for CRISPR/Cas9 Co-delivery
This protocol is an adaptation of Protocol 2 for the co-encapsulation of Cas9 mRNA and sgRNA.
Procedure:
Follow steps 1 and 2 from Protocol 2. In the aqueous phase, co-dissolve Cas9 mRNA and sgRNA at the desired weight ratio (e.g., 4:1).[3]
Follow steps 3 through 5 from Protocol 2 to form, purify, and characterize the iPLNPs containing the CRISPR/Cas9 components.
Mandatory Visualizations
Signaling Pathway: Mechanism of 9A1P9-mediated Endosomal Escape
Caption: Mechanism of 9A1P9-mediated endosomal escape.
Experimental Workflow: LNP-mediated Gene Editing
Caption: Experimental workflow for 9A1P9 iPLNP formulation and application.
Application Notes: 9A1P9 for In Vivo Therapeutic Protein Expression and Gene Editing
Introduction The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and CRISPR/Cas9 components, holds immense promise for treating a wide range of diseases. A primary challenge in this field is the safe...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and CRISPR/Cas9 components, holds immense promise for treating a wide range of diseases. A primary challenge in this field is the safe and efficient delivery of these large, negatively charged molecules to target cells in vivo. 9A1P9 is a novel, multi-tail ionizable phospholipid designed to overcome this barrier.[1][2][3] It serves as a key component in lipid nanoparticle (LNP) formulations, enabling high-efficiency delivery and, uniquely, organ-selective targeting for in vivo protein expression and gene editing applications.[1][4][5]
Mechanism of Action: Endosomal Escape
Like most nanoparticles, LNPs formulated with 9A1P9 enter target cells through endocytosis. The acidic environment of the endosome (pH 5.5-6.5) is crucial for the function of 9A1P9. At physiological pH (~7.4), the ionizable amine group of 9A1P9 is largely neutral. However, within the acidic endosome, this group becomes protonated, leading to a positive charge. This pH-switchable zwitterionic head, combined with its three hydrophobic tails, gives the 9A1P9 molecule a cone shape.[5] This structure preferentially induces a phase change in the endosomal membrane, promoting the formation of a non-bilayer hexagonal HII phase.[6] This destabilizes the endosomal membrane, allowing the encapsulated nucleic acid cargo (e.g., mRNA) to be released into the cytoplasm, where it can be translated into a therapeutic protein.[7][8]
Caption: Mechanism of 9A1P9-mediated endosomal escape.
Key Application: Organ-Selective mRNA Delivery
A standout feature of 9A1P9 is its ability to direct mRNA delivery to specific organs by altering the "helper lipid" component within the LNP formulation. This "Selective Organ Targeting (SORT)" capability allows for tailored therapeutic action, concentrating the protein expression in the desired tissue and minimizing off-target effects.[4][8][9] By synergistically functioning with different classes of helper lipids, 9A1P9 iPLNPs (ionizable Phospholipid Nanoparticles) can be engineered for preferential transfection in the spleen, liver, or lungs following a single intravenous injection.[1][4]
Spleen Targeting: Formulations with a zwitterionic helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) direct mRNA expression primarily to the spleen.[4][9]
Liver Targeting: Using an ionizable cationic helper lipid, such as 5A2-SC8, results in potent and specific mRNA expression in the liver.[4][9]
Lung Targeting: Incorporating a permanently cationic helper lipid like DDAB (Dimethyldioctadecylammonium bromide) redirects the LNPs to mediate high mRNA expression in the lungs.[4][9]
This technology has been successfully applied to deliver Cre recombinase mRNA for gene editing in Cre-LoxP mouse models and Cas9 mRNA/sgRNA for CRISPR-based gene editing in specific organs.[6][10]
Quantitative Data
The performance of 9A1P9-formulated LNPs has been shown to be significantly superior to established lipid delivery systems.
Table 1: In Vivo Efficacy Comparison for Liver mRNA Delivery
The following protocols provide a framework for the formulation, characterization, and in vivo evaluation of 9A1P9-based LNPs for organ-selective mRNA delivery. These protocols are based on microfluidic mixing, a reproducible method for LNP self-assembly.[2][11][12]
Caption: General workflow for 9A1P9-LNP formulation and evaluation.
Protocol 1: Preparation of Organ-Selective 9A1P9 LNP Formulations
This protocol describes the preparation of LNPs using a microfluidic mixing device. It involves combining a lipid mixture in ethanol (B145695) with an mRNA solution in an acidic aqueous buffer.
Prepare individual stock solutions of 9A1P9, the chosen helper lipid, cholesterol, and DMG-PEG2000 in 100% ethanol. The concentration will depend on the desired final batch size and concentration. A starting concentration of 10-25 mM is common.
Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required.
Dilute the mRNA stock to the desired concentration in citrate buffer (pH 4.0).
1.3 LNP Formulation via Microfluidic Mixing
Prepare the Lipid Phase (Ethanol): In an RNase-free tube, combine the lipid stock solutions (9A1P9, helper lipid, cholesterol, DMG-PEG2000) to achieve the desired molar ratio for your target organ (see Table 3). Add ethanol to reach the final required volume for the lipid inlet of the microfluidic device.
Table 3: Molar Ratios for Organ-Selective Formulations
Prepare the Aqueous Phase (Citrate Buffer): Use the previously prepared mRNA in citrate buffer (pH 4.0).
Set up the Microfluidic Mixer: Prime the device according to the manufacturer's instructions. Set the total flow rate and the flow rate ratio. A common ratio is 3:1 (Aqueous:Ethanol).[11][13]
Formulate LNPs: Load the lipid phase and aqueous phase into their respective syringes and start the mixing process. The lipids will self-assemble into LNPs upon rapid mixing with the aqueous phase, encapsulating the mRNA.
Purification: Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours or overnight at 4°C to remove ethanol and non-encapsulated mRNA. Change the buffer at least twice.
Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm filter. Store at 4°C for short-term use.
Protocol 2: LNP Characterization
2.1 Particle Size and Polydispersity Index (PDI)
Dilute a small aliquot of the final LNP suspension in PBS.
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
Expected Results: LNPs should typically be in the range of 80-150 nm with a PDI < 0.2 for in vivo applications.
2.2 mRNA Encapsulation Efficiency
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen™ assay).
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100). Lysis releases the encapsulated mRNA, leading to a large increase in fluorescence.
Calculate the encapsulation efficiency using the formula:
EE (%) = (Total RNA - Free RNA) / Total RNA * 100
Protocol 3: In Vivo Evaluation of mRNA Expression
This protocol is for evaluating protein expression in mice following intravenous administration of Fluc mRNA-LNPs.
3.1 Animal Model
C57BL/6 mice (6-8 weeks old) are commonly used.[1][4] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3.2 Administration
Dilute the LNP formulation in sterile PBS to the final desired concentration. Doses typically range from 0.05 mg/kg to 0.25 mg/kg of mRNA.[4]
Administer the formulation to mice via intravenous (IV) injection (e.g., tail vein).
Include a control group injected with PBS.
3.3 Analysis of Protein Expression
Protein expression from mRNA is typically rapid and peaks around 6 hours post-injection.[4]
At the desired time point (e.g., 6 hours), administer the luciferase substrate (e.g., D-luciferin) to the mice via intraperitoneal (IP) injection.
After a short incubation period (5-10 minutes), anesthetize the mice.
Image the bioluminescence signal using an In Vivo Imaging System (IVIS).[4]
Analyze the images to quantify the photon flux in the whole body and in dissected organs (liver, spleen, lungs, etc.) to confirm organ-selective expression.
Technical Support Center: Improving 9A1P9 Transfection Efficiency In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo transfection effic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo transfection efficiency of 9A1P9-formulated lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is 9A1P9 and why is it used for in vivo transfection?
9A1P9 is a multi-tail ionizable cationic phospholipid that has demonstrated high efficacy for in vivo mRNA delivery and CRISPR-Cas9 gene editing.[1] Its unique structure promotes membrane destabilization, which is crucial for the endosomal escape of the nucleic acid payload into the cytoplasm.[1] Lipid nanoparticles formulated with 9A1P9 have shown significantly higher in vivo mRNA delivery efficiency compared to formulations with other phospholipids (B1166683) like DOPE and DSPC.
Q2: What is the proposed mechanism of action for 9A1P9-containing lipid nanoparticles?
9A1P9-containing lipid nanoparticles (LNPs) are thought to function through a pH-responsive mechanism. At a physiological pH, the LNPs are relatively neutral, which enhances their biocompatibility.[2] Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes, which have an acidic environment. In this acidic environment, the ionizable lipid 9A1P9 becomes protonated and thus positively charged.[3] This charge switch is believed to promote the disruption of the endosomal membrane, facilitating the release of the encapsulated mRNA or other nucleic acids into the cytoplasm where they can be translated or exert their function.[3]
Q3: What are the key factors influencing the in vivo transfection efficiency of 9A1P9-LNPs?
Several factors can impact the success of in vivo transfection using 9A1P9-LNPs:
LNP Formulation and Quality: The molar ratio of the lipid components (9A1P9, helper lipids, cholesterol, and PEG-lipids), particle size, polydispersity index (PDI), and encapsulation efficiency are critical.[4][5]
Dose and Route of Administration: The amount of nucleic acid delivered and the method of injection (e.g., intravenous, intramuscular) will significantly affect biodistribution and transfection efficiency.
Animal Model and Target Tissue: The species, strain, age, and health of the animal model can influence the outcome. The vascularization and accessibility of the target tissue also play a crucial role.
Quality of the Nucleic Acid: The purity and integrity of the mRNA or plasmid DNA are paramount for successful expression.
Q4: How can I quantify the in vivo transfection efficiency of my 9A1P9-LNP formulation?
A common method for quantifying in vivo transfection efficiency is to use a reporter gene, such as Firefly luciferase or Green Fluorescent Protein (GFP), encapsulated within the LNPs.
For Luciferase: Following administration of the LNPs, animals can be imaged using an in vivo imaging system (IVIS) after injection of a luciferin (B1168401) substrate. The bioluminescence signal can be quantified in the whole body or in specific organs after dissection.[6][7]
For GFP: Tissues can be harvested, sectioned, and analyzed by fluorescence microscopy to visualize GFP-expressing cells. Alternatively, tissues can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify the percentage of GFP-positive cells.[8]
Q5: What are the typical components of a 9A1P9-LNP formulation?
A typical 9A1P9-LNP formulation consists of four main components:
Ionizable Cationic Lipid: 9A1P9, which is essential for encapsulating the nucleic acid and facilitating endosomal escape.[1]
Cholesterol: Provides stability to the lipid bilayer of the nanoparticle.[9]
PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) helps to control the particle size, prevent aggregation, and increase circulation time in the bloodstream.[4]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Transfection Efficiency
Suboptimal LNP Formulation
- Verify the molar ratios of your lipid components. A common starting point for similar LNPs is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid around 50:10:38.5:1.5. - Characterize the particle size and polydispersity index (PDI) of your LNP formulation. An ideal size for cellular internalization is approximately 100 nm with a PDI < 0.2.[4] - Ensure high encapsulation efficiency of your nucleic acid.
Poor Quality of Nucleic Acid
- Confirm the integrity and purity of your mRNA or plasmid DNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8-2.0).
Inadequate Dose or Administration
- Perform a dose-response study to determine the optimal amount of nucleic acid for your specific application and animal model. - Ensure proper administration technique for the chosen route (e.g., intravenous injection into the tail vein).
Issues with Animal Model
- Use healthy, low-passage number animals. - Consider the specific characteristics of your chosen animal model and target tissue.
High Toxicity/Adverse Effects In Vivo
Excessive LNP Dose
- Reduce the administered dose of the LNP formulation.
Toxicity of Formulation Components
- Ensure high purity of all lipid components. - Consider optimizing the type and amount of helper lipid and PEG-lipid.
Immune Response to LNPs
- The inclusion of PEG-lipids can sometimes elicit an immune response.[10] Consider alternative shielding strategies if this is a concern.
Inconsistent Results Between Experiments
Variability in LNP Formulation
- Use a consistent and reproducible method for LNP formulation, such as microfluidics, to ensure batch-to-batch consistency.[5]
Inconsistent Animal Handling and Dosing
- Standardize all animal procedures, including housing, diet, and injection technique.
Variability in Analysis
- Ensure consistent timing for tissue harvesting and analysis post-injection. - Use standardized protocols for reporter gene assays.
Experimental Protocols
Protocol 1: Formulation of 9A1P9-LNPs for mRNA Delivery
This protocol describes the formulation of 9A1P9-containing lipid nanoparticles encapsulating mRNA using a microfluidic mixing method.
Prepare individual stock solutions of 9A1P9, DOPE, cholesterol, and DMG-PEG 2000 in ethanol. A typical concentration is 10-20 mg/mL.
Preparation of the Lipid Mixture (Organic Phase):
In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a desired molar ratio. A commonly used starting point for similar ionizable lipids is approximately 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:DMG-PEG 2000).
Add ethanol to achieve the final desired total lipid concentration for the organic phase.
Preparation of the mRNA Solution (Aqueous Phase):
Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.
Microfluidic Mixing:
Set up the microfluidic mixing device according to the manufacturer's instructions.
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing will induce the self-assembly of the LNPs.
Dialysis and Concentration:
Collect the resulting LNP suspension.
Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated mRNA.
If necessary, concentrate the LNPs using a centrifugal filter device.
Characterization:
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
Determine the mRNA encapsulation efficiency using a fluorescent RNA-binding dye assay (e.g., RiboGreen).
Sterilization and Storage:
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Store the LNPs at 4°C.
Protocol 2: In Vivo Administration and Quantification of Transfection Efficiency
This protocol outlines the intravenous administration of 9A1P9-LNPs to mice and subsequent quantification of luciferase expression.
6-8 week old BALB/c mice (or other suitable strain)
Sterile PBS
D-luciferin potassium salt
In Vivo Imaging System (IVIS)
Anesthesia (e.g., isoflurane)
Surgical tools for dissection
Tubes for organ collection
Procedure:
Preparation of Dosing Solution:
Thaw the 9A1P9-LNP formulation on ice.
Dilute the LNPs to the desired final concentration in sterile PBS. The final injection volume is typically 100-200 µL per mouse.
Intravenous Administration:
Warm the mice under a heat lamp to dilate the tail veins.
Restrain the mouse and administer the LNP solution via intravenous injection into the lateral tail vein.
In Vivo Imaging:
At the desired time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
Wait for 10-15 minutes for the substrate to distribute.
Place the anesthetized mouse in the IVIS chamber and acquire bioluminescence images.
Ex Vivo Organ Imaging and Quantification:
Immediately after in vivo imaging, euthanize the mouse by a humane method.
Dissect the major organs (liver, spleen, lungs, heart, kidneys).
Arrange the organs in a petri dish and image them using the IVIS.
Use the imaging software to draw regions of interest (ROIs) around the whole body and individual organs to quantify the bioluminescent signal (total flux in photons/second).[6]
Data Analysis:
Analyze the quantified bioluminescence data to determine the level and biodistribution of luciferase expression.
Compare the results between different LNP formulations or treatment groups.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of 9A1P9-containing lipid nanoparticles from the search results.
Formulation Component
Comparison
Fold Increase in Efficacy
Reference
9A1P9
vs. DOPE
40x
9A1P9
vs. DSPC
965x
Visualized Workflows and Pathways
Signaling Pathway of 9A1P9-LNP Uptake and mRNA Release
Caption: Cellular uptake and endosomal escape of 9A1P9-LNPs.
Experimental Workflow for In Vivo Transfection
Caption: Workflow for 9A1P9-LNP in vivo transfection and analysis.
Troubleshooting Logic for Low Transfection Efficiency
Caption: Troubleshooting workflow for low in vivo transfection efficiency.
Technical Support Center: Optimizing 9A1P9 Formulations
Welcome to the technical support center for optimizing Lipid Nanoparticle (LNP) formulations using the ionizable phospholipid 9A1P9. This resource is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing Lipid Nanoparticle (LNP) formulations using the ionizable phospholipid 9A1P9. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful LNP formulation and optimization.
Frequently Asked Questions (FAQs)
Q1: What is 9A1P9 and what is its primary role in an LNP formulation?
A1: 9A1P9 is a multi-tail ionizable cationic phospholipid.[1] In an LNP formulation, it plays a crucial dual role. It acts as the primary ionizable lipid, which is essential for encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA) at an acidic pH.[2] Upon cellular uptake into the endosome, the lower pH environment causes 9A1P9 to become positively charged, which facilitates the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[3][4]
Q2: What types of helper lipids are compatible with 9A1P9?
A2: 9A1P9 is versatile and can be formulated with a range of helper lipids to achieve specific delivery goals.[3] These include zwitterionic phospholipids (B1166683) (e.g., DOPE, DSPC), other ionizable cationic lipids (e.g., 5A2-SC8), and permanently cationic lipids (e.g., DDAB, DOTAP).[4][5] The choice of helper lipid is critical as it can significantly influence the stability, transfection efficiency, and, notably, the organ-specific targeting of the LNP.[4][6]
Q3: What are recommended starting molar ratios for a 9A1P9-based LNP formulation?
A3: The optimal molar ratio depends heavily on the desired therapeutic outcome, particularly the target organ. Based on published studies, here are some empirically determined starting points for organ-selective delivery in mice:[3][5]
Spleen-Targeting: 9A1P9 : DOPE : Cholesterol : DMG-PEG2000 at a molar ratio of 55 : 30 : 45 : 0.2.[5]
Liver-Targeting: 9A1P9 : 5A2-SC8 : Cholesterol : DMG-PEG2000 at a molar ratio of 25 : 30 : 30 : 1.[3]
Lung-Targeting: 9A1P9 : DDAB : Cholesterol : DMG-PEG2000 at a molar ratio of 60 : 30 : 40 : 0.4.[5]
It is crucial to empirically optimize these ratios for your specific application and payload.
Q4: What is the role of Cholesterol and PEG-lipids in 9A1P9 formulations?
A4:
Cholesterol: As a helper lipid, cholesterol modulates the fluidity and integrity of the lipid bilayer.[7] It fills gaps between phospholipids, enhancing LNP stability during circulation and aiding in membrane fusion events that are critical for endosomal escape.[8]
PEG-Lipid (e.g., DMG-PEG2000): The Polyethylene Glycol (PEG) conjugated lipid forms a hydrophilic shield on the surface of the LNP.[8] This steric barrier prevents particle aggregation, reduces opsonization (recognition by the immune system), and prolongs circulation time in the bloodstream.[2][8] The molar percentage of the PEG-lipid is a critical parameter to optimize, as too much can inhibit cellular uptake.[9]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low Encapsulation Efficiency (<80%)
- Incorrect pH of the aqueous buffer (should be acidic, pH 4-5).- Suboptimal 9A1P9 to nucleic acid weight ratio.- Inefficient mixing during formulation.
- Ensure the aqueous buffer (e.g., sodium citrate) is at pH 4.0 to protonate 9A1P9 for effective cargo binding.[10]- Optimize the weight ratio of 9A1P9 to your nucleic acid cargo. A starting point of 18:1 (w/w) has been shown to be effective.[3][5]- If using microfluidics, ensure stable flow rates and check the microfluidic chip for blockages.[11]
High Polydispersity Index (PDI > 0.2)
- Poor lipid quality or solubility in the organic phase.- Inconsistent mixing speed or method.- Suboptimal PEG-lipid concentration.
- Ensure all lipids are fully dissolved in ethanol (B145695) before mixing.- Use a controlled and reproducible mixing method like a microfluidic system.[12]- Adjust the molar ratio of the PEG-lipid. Increasing the percentage (e.g., from 1% to 2%) can help control particle size and reduce PDI, but may impact efficacy.[9]
- The choice of helper lipid is critical for endosomal escape. Consider screening different helper lipids (e.g., DOPE is known to facilitate this process).[13]- Increase the cholesterol molar ratio to improve LNP stability.[8]- Optimize the 9A1P9-to-helper-lipid ratio based on the desired organ target (see FAQs). The helper lipid choice is a key driver of organ tropism.[3][4]
Unexpected Particle Size
- Incorrect Total Flow Rate (TFR) or Flow Rate Ratio (FRR) in the microfluidic system.- Lipid concentration is too high or too low.- PEG-lipid chain length or molar ratio is not optimal.
- In microfluidic synthesis, higher TFR and lower FRR (Aqueous:Organic) generally lead to smaller particles. Systematically vary these parameters.[11]- Adjust the total lipid concentration in the ethanol phase.[11]- Screen PEG-lipids with different alkyl chain lengths and PEG lengths, as these significantly impact the final particle size.[8]
Data Presentation: Lipid Ratios and LNP Characteristics
Table 1: Starting Molar Ratios for Organ-Selective 9A1P9 LNPs
This table summarizes published molar ratios for formulating 9A1P9-based LNPs designed for targeted delivery to specific organs in mice.
Aqueous Buffer: 25-50 mM Sodium Citrate, pH 4.0 (RNase-free)
Dialysis Buffer: 1x PBS, pH 7.4 (RNase-free)
Microfluidic mixer (e.g., NanoAssemblr) and microfluidic chip
Syringes and tubing (RNase-free)
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
Preparation of Lipid Phase (Organic):
a. Dissolve 9A1P9, the chosen helper lipid, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (e.g., 55:30:45:0.2 for spleen targeting).
b. A typical total lipid concentration is 10-25 mg/mL.
c. Ensure complete dissolution by gentle vortexing. Filter through a 0.22 µm syringe filter.
Preparation of Aqueous Phase:
a. Dilute the nucleic acid cargo in the acidic aqueous buffer (Sodium Citrate, pH 4.0) to the desired concentration.
Microfluidic Mixing:
a. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
b. Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) of aqueous to organic phase (typically 3:1).
c. Initiate pumping to mix the two phases through the microfluidic chip.
d. Collect the resulting nanoparticle suspension from the outlet.
Purification and Buffer Exchange:
a. To remove ethanol and unencapsulated nucleic acid, dialyze the collected LNP suspension against 1x PBS (pH 7.4) using a dialysis cassette.
b. Perform dialysis overnight at 4°C with at least two buffer changes.
Sterilization and Storage:
a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
Method: Dynamic Light Scattering (DLS).
Procedure: Dilute the LNP sample in 1x PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer) to obtain the Z-average diameter and PDI. An acceptable PDI is typically < 0.2.[14][15]
2. Zeta Potential Measurement:
Method: Electrophoretic Light Scattering (ELS).
Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic interference.[15] Measure the surface charge in mV using an ELS-capable instrument.
3. Encapsulation Efficiency (EE%) Quantification:
Method: RiboGreen Assay (or similar nucleic acid quantification assay).
Procedure:
a. Total RNA: Lyse a small aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated RNA. Measure the RNA concentration using the RiboGreen assay.
b. Free RNA: Measure the amount of unencapsulated RNA in an intact LNP sample (or after separating free RNA using a method like spin columns).
c. Calculation: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100. A high EE is typically >90%.[12]
Visualizations
Caption: LNP formulation and characterization workflow.
Caption: Decision workflow for optimizing 9A1P9 LNP formulations.
Caption: Simplified pathway of LNP cellular uptake and cargo release.
Technical Support Center: 9A1P9-Mediated Cytotoxicity
< This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the novel small molecule inhibitor, 9A1P9. This guide provides troublesho...
Author: BenchChem Technical Support Team. Date: December 2025
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This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the novel small molecule inhibitor, 9A1P9. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help navigate common challenges and reduce unintended cytotoxicity during your experiments.
Disclaimer: "9A1P9" is a hypothetical compound identifier used for illustrative purposes. The principles and protocols described herein are based on the established understanding of common small molecule kinase inhibitors and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of 9A1P9-mediated cytotoxicity?
A1: 9A1P9 is a potent tyrosine kinase inhibitor (TKI) designed to target the "Fictional Growth Factor Receptor" (FGFR). In many cancer cells, FGFR is overactive, leading to uncontrolled cell growth and survival.[1] 9A1P9 inhibits this receptor, blocking downstream signaling through critical survival pathways like the PI3K/Akt and MAPK/ERK pathways.[2][3][4] This inhibition ultimately triggers programmed cell death, or apoptosis.[4]
Q2: Why am I observing high levels of cytotoxicity in my normal (non-cancerous) control cells?
A2: Cytotoxicity in normal cells is a common challenge with TKIs and can be attributed to two main factors:
On-target toxicity: Normal cells also rely on tyrosine kinase signaling for essential functions. Inhibition of the intended target in these cells can disrupt normal processes and lead to cell death.[1]
Off-target toxicity: Many small molecule inhibitors are not entirely specific and can bind to other kinases with similar structures.[5][6] These unintended interactions can disrupt other vital cellular pathways, causing toxicity.[6][7][8] It is known that small molecule drugs can interact with multiple unintended biological targets, which may lead to toxic events.[9]
Q3: My IC50 values for 9A1P9 are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values are a frequent issue in cell-based assays. Several factors can contribute to this variability:
Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly affect their sensitivity to a compound.
Compound Stability and Solubility: Ensure that 9A1P9 is fully dissolved and stable in your culture medium. Precipitation of the compound will lead to inaccurate concentrations.[10]
Assay Type and Incubation Time: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can result in different IC50 values.[11] The duration of drug exposure will also influence the outcome.[11]
Experimental Consistency: Minor variations in cell seeding density, reagent concentrations, or incubation times can lead to significant differences in results.[1][12]
Q4: How can I determine if the cytotoxicity I'm observing is due to an on-target or off-target effect?
A4: A robust method to differentiate on-target from off-target effects is to use a cell line where the intended target has been genetically removed.[8] By creating a target-knockout cell line using CRISPR/Cas9, you can test the effect of 9A1P9. If the compound still causes cytotoxicity in cells lacking the target protein, the effect is mediated through one or more off-target interactions.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 9A1P9.
Problem
Potential Cause(s)
Recommended Solution(s)
Excessive cytotoxicity at low concentrations, even in cancer cells.
The cell line may be highly sensitive to 9A1P9. Off-target effects may be contributing to the toxicity.
Perform a detailed dose-response curve with a wider range of concentrations to accurately determine the IC50 value. Consider using a shorter incubation time.
High background signal or "noise" in my cytotoxicity assay.
The compound may be interfering with the assay reagents (e.g., reducing MTT). Bubbles in the wells of the plate. High turbidity of the cell suspension.
Run a cell-free control with the compound and assay reagents to check for direct interference. Be careful not to introduce bubbles when adding reagents. If the cell suspension is turbid, you can measure the optical density at 600 nm and subtract this from your 450 nm readings.[13]
My "untreated" or vehicle control cells show poor viability.
The solvent (e.g., DMSO) concentration may be too high. The cells may be unhealthy or seeded at too low a density.
Ensure the final solvent concentration is not toxic to your cells (typically ≤0.5% for DMSO). Use healthy, low-passage cells and optimize your seeding density.
I see a decrease in cell number, but my apoptosis assay is negative.
The compound may be causing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect). The timing of the apoptosis assay may be off.
Perform a cell cycle analysis (e.g., by flow cytometry) to check for cell cycle arrest. Conduct a time-course experiment to measure apoptosis at different time points post-treatment.
Visualizing Signaling and Experimental Logic
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, a general workflow for assessing cytotoxicity, and a troubleshooting decision tree.
Caption: Hypothetical signaling pathway of 9A1P9.
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for unexpected results.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure your results for clear comparison.
Table 1: Dose-Response of 9A1P9 in Different Cell Lines (72h Exposure)
Cell Line
IC50 (µM)
Max Inhibition (%)
Cancer Line A (FGFR-amplified)
0.5
95%
Cancer Line B (FGFR-normal)
5.2
80%
Normal Fibroblasts
15.8
60%
Table 2: Effect of Co-treatment on 9A1P9 Cytotoxicity in Cancer Line A
Treatment
Cell Viability (%)
Fold Change in IC50
9A1P9 (0.5 µM)
50%
-
9A1P9 + PI3K Inhibitor (1 µM)
35%
0.7
9A1P9 + MAPK Inhibitor (1 µM)
65%
1.3
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.[13][14][15]
Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[10] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[10]
Compound Treatment: Prepare serial dilutions of 9A1P9 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[1][10]
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
Assay: Add 10 µL of CCK-8 solution to each well.[14][15] Incubate for 1-4 hours at 37°C.[14][15]
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[15]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10][11]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol is for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[16][17]
Cell Preparation: Seed and treat cells with 9A1P9 for the desired time. Include positive and negative controls.[16]
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[18]
Washing: Discard the supernatant and wash the cells once with cold PBS.[16][18] Centrifuge again and discard the supernatant.
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][19]
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18][19]
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16][19] Keep samples on ice and protected from light.
Analysis: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[16][17]
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases, which are hallmarks of apoptosis.[20][21]
White-walled 96-well plates suitable for luminescence measurements
Luminometer
Procedure:
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 9A1P9 as described in the cell viability protocol.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[21][22]
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[20][22]
Data Analysis: Normalize the results to the number of cells or protein concentration if necessary. Compare the caspase activity in treated samples to the vehicle control.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable phospholipid 9A1P9.
Frequently Asked Questions (FAQs)
Q1: What is 9A1P9 and why is it used in LNP formulations?
A1: 9A1P9 is a multi-tail, ionizable cationic phospholipid designed for enhanced in vivo delivery of nucleic acids like messenger RNA (mRNA) and CRISPR-Cas9 components.[1][2] Its unique structure, featuring a pH-switchable zwitterionic head and multiple hydrophobic tails, facilitates highly efficient endosomal escape.[3] In the acidic environment of the endosome, 9A1P9 adopts a cone shape that promotes the formation of a non-bilayer hexagonal (HII) phase in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This mechanism results in significantly higher in vivo efficacy compared to traditional helper lipids like DOPE and DSPC.[4][5]
Q2: What are the key components of a 9A1P9-based LNP formulation?
A2: A typical 9A1P9 LNP formulation, often referred to as an ionizable phospholipid nanoparticle (iPLNP), consists of four main components:
Ionizable Phospholipid: 9A1P9 is the core functional component for encapsulation and endosomal escape.
Helper Lipid: These lipids contribute to the particle's structure and can be used to target specific organs. The choice of helper lipid (zwitterionic, ionizable cationic, or permanently cationic) can direct the LNPs to the spleen, liver, or lungs, respectively.[4][5]
Cholesterol: A structural lipid that helps stabilize the nanoparticle and modulate membrane fluidity.[6]
PEGylated Lipid (e.g., DMG-PEG2000): This component forms a hydrophilic corona on the surface of the LNP, which provides steric stabilization to prevent aggregation and prolongs circulation time in vivo.[7]
Q3: What is the primary advantage of using 9A1P9 for organ-selective delivery?
A3: The primary advantage is its versatility in achieving "Selective Organ Targeting" (SORT) by synergistically functioning with different classes of helper lipids.[4] By simply changing the helper lipid in the formulation, researchers can direct the LNP to deliver its payload preferentially to the spleen (with zwitterionic lipids like DOPE), the liver (with ionizable cationic lipids like 5A2-SC8), or the lungs (with permanently cationic lipids like DDAB).[4][5]
Q4: How should 9A1P9 and the resulting LNPs be stored?
A4: 9A1P9 is typically stored as a solution in ethanol (B145695) at -20°C.[8] For the formulated LNPs, long-term stability is a critical challenge.[9][10] To prevent aggregation and degradation of the LNP structure and its nucleic acid cargo, storage at low temperatures, ranging from 4°C for short-term to -80°C for long-term, is recommended.[9] Freeze-thaw cycles should be avoided as they can compromise particle integrity. For extended shelf-life, lyophilization (freeze-drying) with the use of cryoprotectants is a common strategy.
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation and characterization of 9A1P9 LNPs.
Problem / Question
Potential Causes
Recommended Solutions & Troubleshooting Steps
High Particle Size (>150 nm) or Polydispersity Index (PDI > 0.2)
1. Suboptimal Mixing: Inefficient or slow mixing in the microfluidic system.[9] 2. Incorrect Flow Rates: Total Flow Rate (TFR) is too low, or Flow Rate Ratio (FRR) is not optimal. 3. Lipid Solubility Issues: Lipid components (especially cholesterol) are not fully dissolved in ethanol before mixing. 4. Aggregation: Insufficient PEG-lipid concentration or inappropriate buffer conditions post-formulation.
Refine Mixing Parameters: • Increase TFR: Higher TFR generally leads to faster mixing and smaller particles. • Optimize FRR: An FRR of 3:1 (Aqueous:Organic) is a common starting point that balances size and encapsulation. Adjust as needed. Check Component Solubility: • Ensure all lipids are fully dissolved in ethanol, gently warming if necessary (especially for cholesterol), before drawing into the syringe. Adjust Lipid Ratios: • Ensure the PEG-lipid is at an appropriate molar percentage (typically 1.5-2.5 mol%) for steric stabilization.
Low mRNA Encapsulation Efficiency (EE% < 80%)
1. Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (9A1P9) to the phosphate (B84403) groups in the mRNA is too low. 2. Suboptimal pH: The pH of the aqueous buffer (containing mRNA) is too high, preventing proper protonation of 9A1P9. 3. Inefficient Mixing: Poor mixing leads to incomplete interaction between the lipids and the mRNA.[9] 4. Inaccurate RNA Quantification: Issues with the RiboGreen assay or standard curve.
Optimize Formulation Parameters: • Adjust N/P Ratio: Increase the amount of ionizable lipid relative to the mRNA. N/P ratios are critical for efficient complexation. A common starting 9A1P9:mRNA weight ratio is 18:1. • Verify Buffer pH: Ensure the aqueous buffer (e.g., sodium acetate, citrate) is acidic (pH 4.0 is common) to ensure the ionizable lipid is positively charged. Improve Mixing: • Use a reproducible microfluidic system. Ensure the FRR is optimized (e.g., 3:1) to promote high encapsulation.[9] Validate Assay: • Re-run the RiboGreen assay, ensuring proper lysis of LNPs with a detergent (e.g., Triton X-100) for the "total RNA" measurement and preparing a fresh standard curve.[2]
Poor Formulation Stability (Aggregation Over Time)
1. Insufficient PEGylation: The PEG-lipid concentration is too low to prevent particle fusion. 2. Inappropriate Storage: Storage temperature is too high, or samples are undergoing freeze-thaw cycles.[9] 3. Residual Ethanol: Incomplete removal of ethanol after formulation can affect stability. 4. Incorrect Buffer/pH: The final storage buffer (e.g., PBS) is not at a neutral pH.
Optimize Formulation & Storage: • Confirm PEG-lipid mol%: Ensure adequate PEG-lipid is used (e.g., 1.5 mol%). • Purify Thoroughly: Use dialysis or tangential flow filtration (TFF) to completely remove ethanol and exchange the buffer to a neutral pH (e.g., PBS pH 7.4). • Adhere to Storage Protocols: Store LNPs at 4°C for short-term use and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]
Batch-to-Batch Variability
1. Inconsistent Manual Steps: Variations in manual pipetting or preparation of stock solutions. 2. Fluctuations in Microfluidic System: Changes in pump pressure or blockages in the microfluidic chip. 3. Lipid Stock Degradation: Degradation of lipid components over time or due to improper storage.
Standardize Procedures: • Use a Microfluidic Mixer: This is the preferred method for ensuring reproducible mixing conditions. • Prepare Fresh Stock Solutions: Prepare lipid and buffer solutions fresh when possible, or validate their stability over time. • Maintain Equipment: Regularly clean and inspect the microfluidic device and tubing to ensure consistent performance. Prime the system before each run.
Quantitative Data Summary
The following tables summarize typical formulation parameters and expected physicochemical characteristics for 9A1P9-based LNPs designed for targeting different organs, based on published literature.[4][8]
Table 1: Molar Ratios for Organ-Selective 9A1P9 Formulations
Target Organ
Ionizable Lipid
Helper Lipid
Cholesterol
PEG-Lipid
Molar Ratio (9A1P9 : Helper : Chol : PEG)
Spleen
9A1P9
DOPE (zwitterionic)
Cholesterol
DMG-PEG2000
55 : 30 : 45 : 0.2
Liver
9A1P9
5A2-SC8 (ionizable cationic)
Cholesterol
DMG-PEG2000
25 : 30 : 30 : 1
Lungs
9A1P9
DDAB (permanently cationic)
Cholesterol
DMG-PEG2000
60 : 30 : 40 : 0.4
Table 2: Typical Physicochemical Characteristics
Parameter
Target Value
Method of Analysis
Particle Size (Z-average)
80 - 120 nm
Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)
< 0.2
Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%)
> 90%
RiboGreen Assay
Zeta Potential (Post-Dialysis)
Near-neutral (-10 to +10 mV)
Electrophoretic Light Scattering
Experimental Protocols
Protocol 1: Formulation of 9A1P9 LNPs via Microfluidic Mixing
This protocol describes the preparation of 9A1P9 LNPs encapsulating mRNA using a microfluidic mixing device (e.g., NanoAssemblr).
Materials:
9A1P9 (in ethanol)
Helper lipid (e.g., 5A2-SC8 for liver targeting) (in ethanol)
Cholesterol (in ethanol)
DMG-PEG2000 (in ethanol)
mRNA (e.g., Luciferase mRNA)
Sodium Acetate Buffer (50 mM, pH 4.0, sterile-filtered)
Microfluidic mixing instrument and cartridge (e.g., Staggered Herringbone Micromixer)
Syringes (1 mL or 3 mL, sterile)
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
Preparation of Lipid Stock (Organic Phase):
In a sterile glass vial, combine the lipids dissolved in ethanol to achieve the desired molar ratio (e.g., for liver targeting: 25% 9A1P9, 30% 5A2-SC8, 30% Cholesterol, 1% DMG-PEG2000).
Add additional ethanol to reach a final total lipid concentration of ~10 mg/mL.
Vortex thoroughly until all lipids are fully dissolved. If needed, warm gently to 37°C to dissolve cholesterol.
Preparation of mRNA Solution (Aqueous Phase):
Thaw the mRNA stock solution on ice.
Dilute the mRNA in the Sodium Acetate Buffer (pH 4.0) to the desired concentration. The final concentration should be calculated to achieve a target 9A1P9-to-mRNA weight ratio (e.g., 18:1).
Microfluidic Mixing:
Prime the microfluidic system with ethanol and then with the aqueous buffer as per the manufacturer's instructions to ensure no air bubbles are in the channels.
Load the lipid-ethanol solution into a syringe for the 'organic' inlet.
Load the mRNA-buffer solution into a separate syringe for the 'aqueous' inlet.
Set the instrument parameters. A common starting point is:
Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).
Total Flow Rate (TFR): 12 mL/min.
Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation, where the lipids self-assemble around the mRNA cargo.
Collect the milky-white LNP solution from the outlet into a sterile tube.
Purification and Buffer Exchange:
The collected solution contains ethanol, which must be removed.
Transfer the LNP solution to a pre-soaked dialysis cassette (10K MWCO).
Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the dialysis buffer at least 3 times over 12-24 hours to ensure complete removal of ethanol and neutralization of the pH.
Sterilization and Storage:
Recover the purified LNP solution from the dialysis cassette.
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
Determine the final concentration and store at 4°C for short-term use or aliquot and store at -80°C for long-term stability.
Protocol 2: Characterization of 9A1P9 LNPs
A. Particle Size and Polydispersity Index (PDI) Measurement by DLS:
Dilute a small aliquot of the final LNP solution (~1:50) in sterile PBS (pH 7.4).
Transfer the diluted sample to a clean cuvette.
Place the cuvette in the Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Allow the sample to equilibrate to the measurement temperature (typically 25°C).
Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. An acceptable PDI for LNP formulations is typically below 0.2.
B. mRNA Encapsulation Efficiency (EE%) by RiboGreen Assay:
This assay quantifies the amount of mRNA protected inside the LNPs versus the total amount of mRNA present.
Prepare a Standard Curve: Create a series of known mRNA concentrations in TE buffer to generate a standard curve.
Prepare Samples: In a 96-well black plate, prepare two sets of wells for each LNP sample:
Intact LNPs (Measures free/surface mRNA): Add the LNP sample and dilute with TE buffer.
Lysed LNPs (Measures total mRNA): Add the LNP sample, dilute with TE buffer, and add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs. Incubate for 10-15 minutes to ensure complete lysis.
Add RiboGreen Reagent: Add the diluted RiboGreen fluorescent dye to all standard and sample wells. The dye fluoresces upon binding to RNA.
Measure Fluorescence: Read the plate on a fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm).
Calculate EE%:
Use the standard curve to determine the RNA concentration in both the 'intact' and 'lysed' samples.
Calculate the Encapsulation Efficiency using the formula:
EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
Visualizations (Graphviz)
Caption: Workflow for 9A1P9 LNP formulation using microfluidics.
Caption: Mechanism of 9A1P9-mediated endosomal escape.
Technical Support Center: Enhancing Endosomal Escape of 9A1P9 Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the endosomal escape of 9A1P9 nanopa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the endosomal escape of 9A1P9 nanoparticles for efficient intracellular delivery of therapeutic payloads.
Frequently Asked Questions (FAQs)
Q1: What are 9A1P9 nanoparticles and how do they facilitate endosomal escape?
A1: 9A1P9 is an ionizable phospholipid (iPhos) that is a key component in the formulation of lipid nanoparticles (LNPs), often used for the delivery of mRNA.[1][2][3] The mechanism by which 9A1P9 enhances endosomal escape is based on its unique structural properties. In the acidic environment of the endosome, the 9A1P9 lipid adopts a cone shape. This conformational change promotes the formation of a hexagonal HII phase in the endosomal membrane, leading to membrane disruption and subsequent release of the nanoparticle's cargo into the cytoplasm.[1]
Q2: How does the performance of 9A1P9 compare to other phospholipids (B1166683) used in LNP formulations?
Q3: Can 9A1P9 nanoparticles be tailored for specific organ targeting?
A3: Yes, 9A1P9 has been shown to work synergistically with different helper lipids to achieve selective organ targeting (SORT). By formulating 9A1P9 with zwitterionic, ionizable cationic, or permanently cationic helper lipids, it is possible to mediate exclusive transfection in the spleen, liver, or lungs, respectively.[1][3]
Q4: What are the key factors influencing the transfection efficiency of 9A1P9-LNP formulations?
A4: The transfection efficiency of lipid nanoparticles is influenced by a variety of factors. These include the chemical structure of the ionizable lipid (in this case, 9A1P9), the choice of helper lipids, the overall lipid composition and their ratios, and the physicochemical properties of the nanoparticles such as size and surface charge.[4] Endosomal escape is a critical bottleneck, and the ability of 9A1P9 to disrupt the endosomal membrane is a primary determinant of high transfection efficiency.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 9A1P9 nanoparticles and provides potential solutions.
Problem
Potential Cause(s)
Troubleshooting Steps
Low Transfection Efficiency
1. Suboptimal LNP Formulation: Incorrect lipid ratios, poor encapsulation efficiency. 2. Inefficient Endosomal Escape: Insufficient endosomal acidification, altered endosomal trafficking. 3. Poor Cell Health: Cells are not in a healthy state for transfection. 4. Incorrect Nanoparticle Concentration: Dose is too low to elicit a response.
1. Optimize Formulation: Titrate the ratio of 9A1P9 to other lipid components. Ensure high encapsulation efficiency of your payload. 2. Quantify Endosomal Escape: Use assays like the Galectin-8/9 recruitment assay to assess endosomal membrane damage. Consider co-treatment with endosomolytic agents as a positive control. 3. Ensure Healthy Cells: Use cells at a low passage number and ensure they are at the optimal confluency (typically 70-80%) at the time of transfection.[6] 4. Perform Dose-Response: Test a range of nanoparticle concentrations to find the optimal dose for your cell type.
High Cell Toxicity
1. High Concentration of Nanoparticles: Excessive nanoparticle load can lead to cytotoxicity. 2. Toxicity of LNP Components: The combination of lipids may be toxic to the specific cell line. 3. Contaminants in Formulation: Presence of residual solvents or other impurities.
1. Reduce Concentration: Lower the concentration of 9A1P9 nanoparticles administered to the cells. 2. Modify Formulation: If toxicity persists at effective concentrations, consider altering the helper lipids in the formulation. 3. Purify Nanoparticles: Ensure the nanoparticle preparation is free from any residual organic solvents or other contaminants.
Inconsistent Results
1. Variability in LNP Formulation: Inconsistent particle size, zeta potential, or encapsulation efficiency between batches. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media. 3. Inaccurate Quantification Methods: Variability in the assays used to measure transfection or endosomal escape.
1. Characterize Each Batch: Thoroughly characterize each new batch of 9A1P9 nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency. 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, including seeding density and passage number.[7] 3. Use Robust Assays: Employ well-validated and quantitative assays. Include appropriate positive and negative controls in every experiment.
Difficulty Quantifying Endosomal Escape
1. Low Signal-to-Noise Ratio in Assay: The chosen assay may not be sensitive enough. 2. Transient Nature of Endosomal Escape: The window for observing endosomal escape may be short. 3. Indirect Measurement: Some assays provide an indirect measure of endosomal escape.
1. Use a Sensitive Assay: The Galectin-8/9 (Gal8/9) recruitment assay is a sensitive method to visualize and quantify endosomal membrane damage.[8][9] 2. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for measuring endosomal escape. 3. Direct Visualization: Utilize microscopy-based assays that directly visualize the release of cargo from endosomes.
Experimental Protocols
Galectin-8/9 (Gal8) Recruitment Assay for Quantifying Endosomal Escape
This assay is used to visualize and quantify endosomal membrane damage, which is indicative of endosomal escape. Galectin-8 (or Galectin-9) is a cytosolic protein that binds to exposed glycans on the inner leaflet of the endosomal membrane upon damage.
Materials:
Cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).
9A1P9 nanoparticles encapsulating your payload (e.g., Cy5-labeled mRNA).
Confocal microscope.
Appropriate cell culture reagents.
Protocol:
Cell Seeding: Seed Gal8-GFP expressing cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.
Nanoparticle Treatment: Treat the cells with 9A1P9 nanoparticles at the desired concentration. Include a negative control (untreated cells) and a positive control for endosomal disruption if available.
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 12 hours) to allow for nanoparticle uptake and endosomal escape.
Imaging: At each time point, wash the cells with PBS and image them using a confocal microscope.
Acquire images in the GFP channel to visualize Gal8-GFP puncta.
Acquire images in the channel corresponding to your labeled payload (e.g., Cy5) to visualize nanoparticle localization.
Image Analysis:
Quantify the number and intensity of Gal8-GFP puncta per cell. An increase in distinct, bright puncta indicates recruitment of Gal8-GFP to damaged endosomes.
Analyze the colocalization between the Gal8-GFP puncta and your labeled payload to confirm that the endosomal damage is caused by the nanoparticles.
In Vitro mRNA Transfection Protocol using 9A1P9 LNPs
This protocol outlines a general procedure for transfecting cells in vitro with mRNA encapsulated in 9A1P9 LNPs.
Materials:
9A1P9 LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP).
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
Nanoparticle Dilution: Dilute the 9A1P9-mRNA LNPs to the desired concentrations in complete cell culture medium.
Cell Treatment: Remove the existing media from the cells and add the diluted LNP solutions.
Incubation: Incubate the cells for 24-48 hours to allow for nanoparticle uptake, endosomal escape, and mRNA translation.
Quantification of Protein Expression:
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
For GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.
Visualizations
Caption: Mechanism of 9A1P9 nanoparticle-mediated endosomal escape.
Caption: Workflow for the Galectin-8 (Gal8) recruitment assay.
Caption: Troubleshooting logic for low transfection efficiency.
Technical Support Center: Purity Considerations for 9A1P9 in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purity of the multi-tail ionizable cation...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purity of the multi-tail ionizable cationic phospholipid, 9A1P9.
Frequently Asked Questions (FAQs)
Q1: What is 9A1P9 and what is its primary application in research?
A1: 9A1P9 is a multi-tail ionizable cationic phospholipid.[1][2][][4] Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as messenger RNA (mRNA) and CRISPR-Cas9 components, to specific organs.[1][2][5] It is particularly noted for its ability to induce membrane destabilization, which facilitates the release of the genetic payload into the target cells.[1][2][][4] In research, it has been used for organ-selective mRNA delivery to the spleen and liver in mice.[1][5]
Q2: What is the typical purity of commercially available 9A1P9?
A2: Commercially available 9A1P9 is typically supplied with a purity of ≥95%.[1][2] It is crucial to verify the purity stated on the certificate of analysis (CoA) provided by the supplier for each specific lot.
Q3: Why is the purity of 9A1P9 critical for my experiments?
A3: The purity of 9A1P9 is critical for several reasons:
Reproducibility: Impurities can lead to variability between experiments, making it difficult to obtain reproducible results.[6]
Efficacy: The presence of impurities can affect the efficiency of LNP formation and subsequent mRNA delivery, potentially lowering the transfection efficacy.
Toxicity: Uncharacterized impurities may introduce cytotoxic effects or off-target effects in cellular or in vivo models.[7][8]
Physical Properties: Impurities can alter the physical properties of the LNPs, such as size, charge, and stability.
Q4: What are the common types of impurities that might be present in a sample of 9A1P9?
A4: As with many synthetic small molecules, potential impurities in 9A1P9 can include:
Starting materials: Unreacted precursors from the synthesis process.[9]
By-products: Unwanted molecules formed during the chemical reactions.[9]
Degradation products: 9A1P9 may degrade over time if not stored correctly, leading to the formation of related impurities.[8]
Residual solvents: Solvents used during synthesis and purification that are not completely removed.[8][9]
Catalyst residues: Traces of catalysts used in the synthesis.[8]
Q5: How should I store 9A1P9 to maintain its purity?
A5: Most suppliers recommend storing 9A1P9 at -20°C.[2][] It is often supplied as a solution in ethanol (B145695).[1][] Always refer to the supplier's specific storage instructions on the product datasheet or CoA. Improper storage, such as exposure to light, air, or fluctuating temperatures, can lead to degradation.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Low mRNA Delivery Efficacy
Potential Cause
Troubleshooting Step
Degraded 9A1P9
Verify the age and storage conditions of your 9A1P9 stock. If in doubt, use a fresh vial. Consider re-evaluating the purity of your current stock using HPLC or LC-MS (see Experimental Protocols).
Presence of Inhibitory Impurities
Certain impurities can interfere with LNP formation or cellular uptake. Analyze the purity of your 9A1P9 to identify any unexpected peaks. If impurities are detected, consider repurifying the compound or obtaining a new, higher-purity batch.
Incorrect Formulation Ratio
The performance of 9A1P9 is highly dependent on the molar ratios of other lipids in the LNP formulation.[5] Re-verify your calculations and ensure accurate dispensing of all lipid components.
Issue 2: High Batch-to-Batch Variability in Experimental Results
Potential Cause
Troubleshooting Step
Lot-to-Lot Purity Differences
Never assume that different lots of 9A1P9 will have identical purity profiles. Always review the CoA for each new lot. If significant differences are observed, it may be necessary to adjust formulation protocols. For critical experiments, it is advisable to purchase a larger quantity of a single, well-characterized lot.
Compound Instability in Solution
9A1P9 may not be stable for extended periods once diluted in certain solvents or buffer systems. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Contamination of Stock Solution
Ensure proper handling to avoid cross-contamination of your 9A1P9 stock solution. Use sterile pipette tips and work in a clean environment.
Issue 3: Unexpected Peaks in Analytical Characterization (e.g., LC-MS)
Potential Cause
Troubleshooting Step
Synthetic Impurities
Compare your chromatogram to the reference data on the CoA. Small, unidentified peaks may represent by-products from the synthesis.[11] If a significant impurity is present, contact the supplier's technical support.
Degradation Products
If the sample is old or has been stored improperly, new peaks may appear that were not present in the original analysis. This indicates degradation of the compound.
Solvent or System Contamination
Ensure the analytical system, including solvents and columns, is clean. Run a blank injection to rule out system contamination. Use high-purity, HPLC or LC-MS grade solvents.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 9A1P9. The exact conditions may need to be optimized for your specific system.
Sample Preparation:
Accurately weigh approximately 1 mg of 9A1P9.
Dissolve in 1 mL of ethanol or another suitable solvent to create a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: UV at 205 nm (as phospholipids (B1166683) lack a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often preferred for more accurate quantification).
Injection Volume: 10 µL.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Note that UV-based peak purity analysis is a qualitative tool and does not definitively confirm a peak represents a single compound.[12] For more comprehensive analysis, couple the HPLC to a mass spectrometer (LC-MS).[13]
Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for confirming the chemical structure of 9A1P9.
Sample Preparation:
Dissolve 5-10 mg of 9A1P9 in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). The choice of solvent should match that used for reference spectra if available.
Transfer the solution to an NMR tube.
NMR Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
If necessary, acquire a ¹³C NMR and/or a ³¹P NMR spectrum for further structural confirmation.
Data Analysis:
Process the spectrum (Fourier transform, phase correction, baseline correction).
Calibrate the chemical shift scale to the residual solvent peak.
Integrate the peaks and compare the chemical shifts and coupling patterns to the expected structure of 9A1P9.
Look for the presence of unexpected signals, which may indicate impurities. Tables of common laboratory solvent and impurity chemical shifts are available for reference.[14]
Visualizations
Caption: Workflow for verifying the purity and identity of 9A1P9.
Caption: Simplified pathway of LNP-mediated mRNA delivery using 9A1P9.
9A1P9 vs. DOPE: A Comparative Guide to In Vivo mRNA Delivery Efficacy
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of delivery vehicle is paramount to the success of mRNA-based therapeutics. Among the critical components o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of delivery vehicle is paramount to the success of mRNA-based therapeutics. Among the critical components of lipid nanoparticle (LNP) formulations, the selection of phospholipids (B1166683) can significantly impact transfection efficiency and biodistribution. This guide provides an objective comparison of the novel ionizable phospholipid 9A1P9 and the widely used helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for in vivo mRNA delivery.
This comparison is based on key experimental data from a pivotal study that directly evaluates the in vivo efficacy of these two lipids. We present quantitative data in a clear, tabular format, detail the experimental protocols for reproducibility, and provide visualizations to illustrate the underlying mechanisms and workflows.
At a Glance: Key Performance Differences
The most striking difference between 9A1P9 and DOPE lies in their in vivo mRNA delivery efficacy. The ionizable phospholipid 9A1P9 has demonstrated significantly higher performance compared to traditional helper lipids like DOPE.
Feature
9A1P9
DOPE
Primary Role in LNP
Key ionizable phospholipid; primary driver of delivery
Helper lipid; facilitates endosomal escape
In Vivo Efficacy
40- to 965-fold higher than DOPE in liver-targeted delivery[1]
Benchmark helper lipid with moderate efficacy
Organ Selectivity
Can be formulated for selective organ targeting (liver, spleen, lungs)[1]
Primarily contributes to liver and spleen delivery[2]
Quantitative In Vivo Performance Comparison
The following table summarizes the in vivo luciferase expression data from a head-to-head comparison in mice, demonstrating the superior efficacy of 9A1P9-formulated LNPs over those containing DOPE.
Formulation
Target Organ
Mean Luminescence (photons s⁻¹ cm⁻² sr⁻¹)
Fold Increase vs. DOPE
9A1P9-based iPLNP
Liver
~1 x 10⁹
~100x
DOPE-based LNP
Liver
~1 x 10⁷
1x (Benchmark)
DSPC-based LNP
Liver
~1 x 10⁶
~0.1x
Data extracted and estimated from Liu, S., et al. (2021). Nature Materials.[1]
Mechanism of Action: The Endosomal Escape Pathway
The efficacy of both 9A1P9 and DOPE in mRNA delivery is critically dependent on their ability to facilitate the escape of mRNA from the endosome into the cytoplasm, where it can be translated into protein. While both lipids contribute to this process, their mechanisms and efficiencies differ.
Fig. 1: Generalized endosomal escape pathway for LNP-delivered mRNA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Liu et al. (2021)[1].
Lipid Nanoparticle (LNP) Formulation
Objective: To prepare LNPs encapsulating firefly luciferase (FLuc) mRNA for in vivo administration.
Lipid Stock Preparation: Dissolve the ionizable/helper lipid (9A1P9 or DOPE), cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. For a typical formulation, a molar ratio of 50:38.5:1.5 (ionizable/helper lipid:cholesterol:DMG-PEG2000) is used.
mRNA Solution Preparation: Dilute the FLuc mRNA in a citrate buffer (pH 4.0).
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mixed using a microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).
Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
Characterization: The formulated LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.
Fig. 2: Workflow for the formulation of mRNA-loaded lipid nanoparticles.
In Vivo mRNA Delivery and Efficacy Assessment
Objective: To evaluate the in vivo efficacy of 9A1P9- and DOPE-containing LNPs by measuring luciferase expression in mice.
Animal Model:
Female C57BL/6 mice (6-8 weeks old)
Procedure:
Administration: The formulated LNPs encapsulating FLuc mRNA are administered to the mice via intravenous (i.v.) injection through the tail vein. The typical dosage is 0.25 mg of mRNA per kg of body weight.
Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized and intraperitoneally injected with a D-luciferin solution (150 mg/kg).
Image Acquisition: After a short incubation period (e.g., 10 minutes) to allow for luciferin (B1168401) distribution, the mice are placed in an in vivo imaging system (IVIS), and bioluminescence is measured.
Ex Vivo Analysis: Following in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The organs are then imaged ex vivo to quantify luciferase expression in specific tissues.
Data Analysis: The bioluminescence signal is quantified as total flux (photons/second) for both whole-body and individual organs.
Conclusion
The experimental evidence strongly indicates that 9A1P9 is a significantly more potent component for in vivo mRNA delivery than the conventional helper lipid DOPE, particularly for liver-targeted applications.[1] While DOPE remains a valuable and widely used helper lipid for its ability to facilitate endosomal escape, the development of ionizable phospholipids like 9A1P9 represents a substantial advancement in the field.[2] For researchers aiming to achieve high levels of in vivo protein expression, especially in the liver, LNP formulations incorporating 9A1P9 are a superior alternative to those relying solely on traditional helper lipids like DOPE. The ability to further tune organ selectivity by combining 9A1P9 with different types of helper lipids opens new avenues for targeted mRNA therapeutics.[1]
A Comparative Guide to Ionizable Cationic Lipids: 9A1P9 vs. DLin-MC3-DMA, SM-102, and ALC-0315
For Researchers, Scientists, and Drug Development Professionals The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ion...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable cationic lipid is a critical determinant of the efficacy and safety of these delivery systems. This guide provides an objective comparison of the novel ionizable phospholipid 9A1P9 against three clinically advanced ionizable cationic lipids: DLin-MC3-DMA, SM-102, and ALC-0315. This comparison is supported by experimental data to aid researchers in selecting the optimal lipid for their specific application.
A pivotal study has demonstrated the superior in vivo performance of 9A1P9-formulated lipid nanoparticles (termed iPLNPs). When directly compared with LNPs formulated with the well-established DLin-MC3-DMA, the 9A1P9–5A2-SC8 iPLNP formulation exhibited a remarkable 13-fold higher mRNA delivery efficacy in vivo [1]. This significant increase in potency highlights the potential of 9A1P9 to achieve therapeutic effects at lower doses, potentially reducing off-target effects and improving the safety profile of mRNA-based medicines.
Revolutionizing Delivery: Selective Organ Targeting (SORT) with 9A1P9
One of the most groundbreaking features of 9A1P9 is its ability to facilitate Selective Organ Targeting (SORT) . By strategically combining 9A1P9 with different helper lipids, it is possible to direct mRNA delivery to specific organs. This capability opens up new avenues for treating a wide range of diseases that are currently limited by the predominantly liver-tropic nature of conventional LNPs.
The study by Liu et al. demonstrated that:
Spleen-selective delivery can be achieved by formulating 9A1P9 with the ionizable cationic helper lipid MDOA.
Liver-selective delivery is accomplished by using the ionizable cationic helper lipid 5A2-SC8.
Lung-selective delivery is possible when 9A1P9 is formulated with the permanently cationic helper lipid DDAB[1].
This unprecedented level of control over biodistribution is a significant advantage of 9A1P9 over DLin-MC3-DMA, SM-102, and ALC-0315, which primarily target the liver.
Experimental Methodologies
LNP Formulation via Microfluidics
The formulation of LNPs encapsulating mRNA is a critical step that influences their physicochemical properties and biological activity. A reproducible and scalable method for LNP production is the use of microfluidic mixing devices.
Principle: This technique involves the rapid and controlled mixing of a lipid phase (ionizable and helper lipids dissolved in ethanol) with an aqueous phase (mRNA in an acidic buffer, e.g., sodium acetate (B1210297), pH 4.0). The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA in the process.
Detailed Protocol for 9A1P9-iPLNP Formulation (Liver-Targeting):
Preparation of Lipid Stock Solution:
Dissolve 9A1P9, the ionizable cationic helper lipid 5A2-SC8, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a specific molar ratio (e.g., 25:30:30:1 for 9A1P9:5A2-SC8:cholesterol:DMG-PEG2000)[3].
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
Preparation of mRNA Solution:
Dissolve the mRNA transcript in a low pH buffer, such as 100 mM sodium acetate buffer (pH 4.0).
The concentration of the mRNA solution will depend on the desired final mRNA concentration and the flow rate ratio.
Microfluidic Mixing:
Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the chip induces LNP self-assembly.
Dialysis and Concentration:
The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the LNPs.
The LNPs can be concentrated using centrifugal filter units if required.
Key Characterization Experiments
To ensure the quality and consistency of the formulated LNPs, a series of characterization experiments are essential:
Particle Size and Polydispersity Index (PDI):
Method: Dynamic Light Scattering (DLS).
Purpose: To determine the average hydrodynamic diameter and the size distribution of the nanoparticles. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Zeta Potential:
Method: Laser Doppler Velocimetry.
Purpose: To measure the surface charge of the LNPs. At physiological pH, ionizable LNPs should have a near-neutral zeta potential to minimize non-specific interactions in the bloodstream.
Encapsulation Efficiency:
Method: RiboGreen assay.
Purpose: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. This is typically done by measuring the fluorescence of a dye that binds to RNA before and after lysing the LNPs with a detergent like Triton X-100.
In Vitro Transfection Efficiency:
Method: Cell-based assays.
Purpose: To assess the ability of the LNPs to deliver functional mRNA to cells in culture. This is often measured by encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein) and quantifying the protein expression levels in a relevant cell line.
In Vivo Efficacy:
Method: Animal models.
Purpose: To evaluate the in vivo performance of the LNPs. This involves administering the LNPs to animals (e.g., mice) and measuring the expression of the encoded protein in various organs using techniques like in vivo imaging systems (IVIS) for luciferase expression or ELISA for secreted proteins.
Visualizing the Path to Optimized Delivery
To better understand the processes involved in selecting and evaluating ionizable lipids, the following diagrams illustrate key logical relationships and experimental workflows.
A Comparative Guide to 9A1P9-LNP-Mediated Gene Editing in Mice
For researchers, scientists, and drug development professionals venturing into in vivo gene editing in murine models, the choice of a delivery system is paramount to experimental success. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals venturing into in vivo gene editing in murine models, the choice of a delivery system is paramount to experimental success. This guide provides a comprehensive comparison of the 9A1P9 lipid nanoparticle (LNP) system for CRISPR-Cas9 delivery against other prevalent methods. The 9A1P9 system is a non-viral delivery vehicle component, an ionizable phospholipid, that has demonstrated potent, organ-selective delivery of gene-editing payloads.[1] This guide will delve into the quantitative performance, experimental protocols, and underlying mechanisms of 9A1P9-LNPs in comparison to alternative viral and non-viral delivery strategies.
Performance Comparison of In Vivo Gene Editing Delivery Systems in Mice
The efficacy and safety of in vivo gene editing are critically dependent on the chosen delivery vector. Below is a summary of quantitative data comparing 9A1P9-LNP-mediated CRISPR-Cas9 delivery with other common methods.
Delivery System
Cargo
Target Organ(s)
In Vivo Editing Efficiency
Key Advantages
Potential Disadvantages
9A1P9-LNPs
Cas9 mRNA/sgRNA
Liver, Lung, Spleen
Up to 60-70% knockout in hepatocytes; organ-specific editing demonstrated.[2]
Organ-selective targeting, low immunogenicity compared to viral vectors, transient expression of Cas9.[3][4][5]
Primarily targets liver, spleen, and lungs; potential for inflammatory response.[6]
Adeno-Associated Virus (AAV)
Cas9 and sgRNA expression cassettes (DNA)
Broad tropism, can be engineered for specific tissues
Revolutionizing mRNA Delivery: A Comparative Analysis of 9A1P9 and DSPC in Lipid Nanoparticles
For Immediate Release In the rapidly evolving landscape of mRNA therapeutics and vaccines, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. This guide provide...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the rapidly evolving landscape of mRNA therapeutics and vaccines, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of a novel ionizable phospholipid, 9A1P9, and the widely used helper lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), in LNP formulations for mRNA delivery. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their LNP-based delivery platforms.
Executive Summary
The novel ionizable phospholipid 9A1P9 has demonstrated significantly superior performance in preclinical studies when compared to the traditional helper lipid DSPC in LNP-mediated mRNA delivery. In vivo studies have shown that LNPs formulated with 9A1P9 can achieve 40- to 965-fold higher mRNA expression than those containing DSPC. This enhanced efficacy, combined with the versatility of 9A1P9 to enable selective organ targeting, positions it as a promising alternative for the next generation of mRNA-based medicines.
Performance Comparison: 9A1P9 vs. DSPC
Quantitative data from head-to-head in vivo comparisons reveal a stark contrast in the efficiency of mRNA delivery and subsequent protein expression.
Feature
9A1P9-formulated LNPs
DSPC-formulated LNPs
Fold Increase with 9A1P9
In Vivo mRNA Expression (Liver)
Markedly enhanced
Baseline
40-965x
Organ Targeting Capability
Tunable for spleen, liver, or lung delivery by modifying helper lipid
Primarily systemic, with less specific organ targeting
N/A
Physicochemical Properties
The physical characteristics of LNPs are crucial for their stability, safety, and in vivo performance. While specific data for a direct comparison of 9A1P9 and DSPC LNPs under identical formulations in the public domain is limited, the following table outlines the typical characteristics of LNPs formulated with these components based on available research.
Parameter
Typical Range for LNPs
Size (Diameter)
80 - 120 nm
Polydispersity Index (PDI)
< 0.2
mRNA Encapsulation Efficiency
> 90%
Surface Charge (Zeta Potential)
Near-neutral at physiological pH
Experimental Methodologies
The following protocols provide a detailed overview of the experimental procedures used to generate the comparative data between 9A1P9 and DSPC LNPs.
LNP Formulation (Microfluidic Mixing)
Lipid Stock Preparation: Individual lipid components (ionizable lipid, 9A1P9 or DSPC, cholesterol, and a PEG-lipid) are dissolved in ethanol (B145695) to create a lipid mixture.
mRNA Preparation: The mRNA payload (e.g., encoding Firefly Luciferase) is diluted in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and driven through a microfluidic mixing device at a specific flow rate ratio (typically 3:1 aqueous to organic). This rapid mixing process leads to the self-assembly of LNPs with encapsulated mRNA.
Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.
In Vivo Murine Model for mRNA Delivery
Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used.
LNP Administration: A defined dose of the LNP-encapsulated mRNA (e.g., 0.05 mg/kg of luciferase mRNA) is administered via intravenous (IV) injection into the tail vein.
Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), mice are anesthetized and injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).
Data Acquisition: Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify the expression of luciferase in various organs. The signal intensity is typically measured in photons per second.
Visualizing the Mechanism of Action
To understand how these LNPs deliver their mRNA cargo into cells, the following diagrams illustrate the key biological pathways and experimental workflows.
Caption: LNP cellular uptake and mRNA release pathway.
Caption: LNP formulation experimental workflow.
Conclusion
The data strongly suggests that 9A1P9 is a superior alternative to DSPC for in vivo mRNA delivery, offering dramatic improvements in protein expression. Its unique properties as an ionizable phospholipid appear to significantly enhance endosomal escape, a key bottleneck in LNP efficacy. Furthermore, the ability to tune organ-specific delivery by combining 9A1P9 with different helper lipids opens up new avenues for targeted mRNA therapies. For researchers and developers in the field, the adoption of 9A1P9 in LNP formulations represents a significant step forward in realizing the full therapeutic potential of mRNA.
Validation
A Comparative Guide: 9A1P9-Based Lipid Nanoparticles vs. Traditional Transfection Reagents
In the landscape of nucleic acid delivery, researchers are continually seeking methods that offer high efficiency and minimal cytotoxicity. This guide provides a comparative analysis of the novel ionizable phospholipid 9...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of nucleic acid delivery, researchers are continually seeking methods that offer high efficiency and minimal cytotoxicity. This guide provides a comparative analysis of the novel ionizable phospholipid 9A1P9, a key component of in vivo mRNA delivery systems, against established traditional in vitro transfection reagents. While direct like-for-like in vitro comparisons are not available as 9A1P9 is primarily documented for in vivo applications within ionizable phospholipid lipid nanoparticles (iPLNPs), this guide will objectively present available performance data to inform researchers on the distinct advantages and applications of each technology.
Executive Summary
9A1P9 has demonstrated remarkable in vivo efficacy for organ-selective mRNA delivery, showcasing high transfection rates in hepatocytes, endothelial cells, and immune cells[1]. Traditional transfection reagents, such as those based on cationic lipids (e.g., Lipofectamine) and polymers (e.g., PEI), are widely used for in vitro applications and offer a range of efficiencies and cytotoxicities depending on the cell type and experimental conditions[2][3][4]. This guide will delve into the performance data and experimental protocols associated with both 9A1P9-based systems and these conventional in vitro tools.
Data Presentation: A Comparative Overview
The following tables summarize the performance of 9A1P9-based iPLNPs in vivo and the in vitro performance of various traditional transfection reagents. It is crucial to note the different experimental contexts (in vivo vs. in vitro) when interpreting this data.
Table 1: In Vivo Transfection Efficiency of 9A1P9-Based iPLNPs
Target Organ
Cell Type
Transfection Efficiency
Formulation
Liver
Hepatocytes
~91%
9A1P9–5A2-SC8 iPLNPs
Lung
Endothelial Cells
~34%
9A1P9-DDAB iPLNPs
Lung
Epithelial Cells
~20%
9A1P9-DDAB iPLNPs
Lung
Immune Cells
~13%
9A1P9-DDAB iPLNPs
Spleen
Macrophages
~30%
10A1P16-MDOA iPLNPs
Spleen
B Cells
~6%
10A1P16-MDOA iPLNPs
Data extracted from a study on organ-selective mRNA delivery and CRISPR/Cas gene editing[1].
Table 2: In Vitro Transfection Efficiency of Traditional Reagents
Detailed methodologies are essential for reproducible and reliable transfection experiments. Below are generalized protocols for in vitro transfection and a common cytotoxicity assay.
Protocol 1: In Vitro Plasmid DNA Transfection using a Cationic Lipid-Based Reagent
This protocol provides a general framework. Optimal conditions, particularly the reagent-to-DNA ratio, should be determined empirically for each cell line.[2]
Materials:
Cultured mammalian cells in logarithmic growth phase
Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.
Complex Formation:
For each well to be transfected, dilute the plasmid DNA in a serum-free medium.
In a separate tube, dilute the cationic lipid reagent in a serum-free medium.
Combine the diluted DNA and diluted reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of DNA-lipid complexes.
Transfection:
Remove the growth medium from the cells.
Add the DNA-lipid complexes to the cells.
Add complete growth medium to the wells. Some protocols for certain reagents allow for complex addition directly to cells in a complete medium.[5]
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
Analysis: After incubation, analyze the cells for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, or qRT-PCR for mRNA levels).[6]
Protocol 2: Cytotoxicity Assessment using a Luminescence-Based Viability Assay
This protocol outlines a method to quantify cell viability post-transfection.
Plate Equilibration: At the desired time point post-transfection (e.g., 48 hours), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.
Reagent Addition: Add the assay reagent to each well of the plate, including the non-transfected control wells.
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the non-transfected control cells.
Visualizing the Processes
Diagrams can clarify complex biological processes and experimental workflows.
Caption: A generalized workflow for in vitro transfection experiments.
Caption: The cellular pathway of nucleic acid delivery via cationic lipids.
Comparative Guide to Liver-Targeting Lipid Nanoparticles: 5A2-SC8 vs. 3A5-SC14
An exhaustive search for the compound "9A1P9" in the context of liver targeting and drug delivery did not yield any specific results in publicly available scientific literature. It is possible that this is a typographica...
Author: BenchChem Technical Support Team. Date: December 2025
An exhaustive search for the compound "9A1P9" in the context of liver targeting and drug delivery did not yield any specific results in publicly available scientific literature. It is possible that this is a typographical error or refers to a compound not yet described in published research.
However, extensive information was found for 5A2-SC8 , a well-documented dendrimer-based ionizable lipid used in lipid nanoparticles (LNPs) for potent liver-targeting. To fulfill the user's request for a comparative analysis guide, this document will compare 5A2-SC8 with a structurally related and frequently co-investigated compound, 3A5-SC14 . This comparison provides a relevant and data-supported analysis of how subtle chemical changes in nanoparticle composition can dramatically alter liver cell specificity and therapeutic outcomes.
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a detailed comparative analysis of two distinct lipid nanoparticle (LNP) formulations, differentiated by their ionizable amino lipid component—5A2-SC8 or 3A5-SC14. It highlights their performance in liver-specific gene delivery, supported by experimental data, detailed protocols, and mechanistic diagrams.
Introduction: The Challenge of Cellular Targeting within the Liver
The liver is a primary target for nanoparticle accumulation following systemic administration, a phenomenon driven by its unique physiology and blood flow.[1][2][3] However, effective therapy often requires targeting specific cell types within the liver microenvironment, such as hepatocytes (the primary functional cells) or Kupffer cells (resident macrophages).[4][5] The physicochemical properties of LNPs, particularly the structure of their ionizable lipid component, can profoundly influence their interaction with serum proteins and subsequent cellular uptake pathways, dictating whether they reach the desired cell type.[6][7] This guide examines two LNPs, 5A2-SC8 and 3A5-SC14, which possess similar physical properties but exhibit divergent cellular tropism within the liver, leading to different therapeutic outcomes.[7][8]
Overview of 5A2-SC8 and 3A5-SC14 Nanoparticles
Both 5A2-SC8 and 3A5-SC14 are ionizable amino lipids used to formulate LNPs for RNA delivery.[7][8] While they can be formulated into LNPs with nearly identical size, surface charge, and RNA encapsulation efficiency, their chemical structures differ, which in turn alters their in vivo fate.
5A2-SC8 LNPs: These particles have demonstrated high efficacy in delivering small RNAs (siRNA, miRNA) and mRNA to hepatocytes.[8][9][10] This hepatocyte-specific targeting is primarily driven by the binding of Apolipoprotein E (ApoE) to the nanoparticle surface, which facilitates uptake via the low-density lipoprotein receptor (LDLR) highly expressed on hepatocytes.[6][7][11]
3A5-SC14 LNPs: In contrast, LNPs formulated with 3A5-SC14 show strong accumulation in the liver but are preferentially taken up by Kupffer cells.[6][7] This is attributed to a different protein corona forming on the nanoparticle surface, which is depleted of ApoE and instead enriched in proteins that promote macrophage uptake.[7]
Comparative Data Presentation
The following tables summarize the quantitative performance of 5A2-SC8 and 3A5-SC14 LNPs based on published experimental data.
Table 1: Physicochemical Properties of Formulated LNPs
Visualizations are provided below to illustrate the differential targeting mechanisms and a typical experimental workflow for evaluating these nanoparticles.
Diagram 1: Differential Cellular Targeting Mechanism in the Liver
Caption: ApoE-mediated vs. Kupffer cell uptake of LNPs.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
9A1P9: A Comparative Guide to its Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of 9A1P9, a multi-tail ionizable phospholipid, in various animal models for mRNA delivery and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 9A1P9, a multi-tail ionizable phospholipid, in various animal models for mRNA delivery and gene editing. The data presented herein is based on peer-reviewed studies and aims to offer an objective analysis of 9A1P9's performance against other established alternatives.
Executive Summary
9A1P9 has emerged as a potent component of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA and CRISPR/Cas9 systems.[1][2] Its unique chemical structure, featuring a pH-switchable zwitterionic head and multiple tails, facilitates efficient endosomal escape and subsequent cargo release into the cytoplasm.[3][4][5] Preclinical studies in murine models have demonstrated significantly higher efficacy compared to traditional phospholipids (B1166683) like DOPE and DSPC, and have shown superiority over the well-established DLin-MC3-DMA LNP formulation.[3][4] Furthermore, 9A1P9-formulated LNPs, termed iPLNPs, have exhibited remarkable organ selectivity, enabling targeted delivery to the liver, lungs, and spleen depending on the helper lipid composition.[3][5][6]
Performance Comparison in Murine Models
The in vivo efficacy of 9A1P9 has been extensively evaluated in mice, demonstrating its superiority in mediating mRNA expression.
Metric
9A1P9-based iPLNPs
DOPE-based LNPs
DSPC-based LNPs
DLin-MC3-DMA LNPs
Animal Model
Reference
In vivo mRNA Delivery Efficacy (Luciferase Expression)
Table 1: Comparative efficacy of 9A1P9-based iPLNPs against other LNP formulations in mice.
Mechanism of Action: Enhanced Endosomal Escape
The superior performance of 9A1P9 is attributed to its unique mechanism of action at the subcellular level. In the acidic environment of the endosome, the tertiary amine of 9A1P9 becomes protonated, inducing a zwitterionic head group.[4] This change, combined with its cone-shaped molecular structure, promotes the formation of a hexagonal HII phase in the endosomal membrane, leading to membrane destabilization and the release of the mRNA or CRISPR/Cas9 cargo into the cytoplasm.[3][4]
Mechanism of 9A1P9-mediated endosomal escape.
Experimental Protocols
In vivo mRNA Delivery and Gene Editing in Mice
Animal Models:
Ai9 mice (for tdTomato reporter expression).
Cre-LoxP mouse models for Cre recombinase-mediated gene editing.[3][4]
Formulation:
9A1P9 was formulated into ionizable lipid nanoparticles (iPLNPs) with helper lipids such as 5A2-SC8 for liver targeting or DDAB for lung targeting.[3]
mRNA encoding for Firefly luciferase (Fluc) or Cre recombinase was encapsulated.
For gene editing, Cas9 mRNA and Tom1 sgRNA were co-encapsulated.[3]
Dosages varied depending on the experiment, for example, 0.75 mg/kg for gene editing studies and 0.05 mg/kg to 0.25 mg/kg for mRNA delivery studies.[3][4]
Analysis:
Luciferase expression was quantified using in vivo bioluminescence imaging.[3]
tdTomato protein expression was observed via ex vivo organ imaging and confocal fluorescence microscopy.[3]
Experimental workflow for in vivo efficacy studies.
Organ-Selective Delivery
A key advantage of the 9A1P9 platform is the ability to achieve organ-selective mRNA delivery by altering the helper lipid in the iPLNP formulation.
Table 2: Helper lipids for organ-selective targeting with 9A1P9 iPLNPs.
Logical relationship for organ-selective delivery.
Conclusion
The available preclinical data strongly support the high efficacy of 9A1P9 as a component of lipid nanoparticles for in vivo mRNA delivery and gene editing. Its superior performance compared to existing alternatives, coupled with its capacity for organ-selective targeting, positions 9A1P9 as a promising candidate for the development of next-generation genetic medicines. Further research in larger animal models will be crucial to validate these findings and pave the way for potential clinical applications.
A Head-to-Head Comparison of 9A1P9 and DODAP Lipid Nanoparticle Formulations for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals The advent of mRNA-based therapeutics has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical stand...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. The choice of ionizable lipid is a key determinant of LNP potency, biodistribution, and safety. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: the novel multi-tail phospholipid 9A1P9 and the well-established 1,2-dioleoyl-3-dimethylammonium-propane (DODAP).
Executive Summary
Both 9A1P9 and DODAP are ionizable cationic lipids that are integral to LNP formulations for nucleic acid delivery. They share a common mechanism of action, leveraging the acidic environment of the endosome to become protonated, which in turn facilitates the release of their mRNA payload into the cytoplasm. However, they differ significantly in their structural class and typical use cases. 9A1P9 is a multi-tailed phospholipid designed for high-potency, organ-selective delivery, while DODAP is a more conventional ionizable lipid often used in liver-targeting formulations. This guide will delve into the experimental data available for each, providing a framework for selecting the appropriate lipid for specific research and development applications.
Data Presentation: Quantitative Comparison of LNP Formulations
The following tables summarize the physicochemical properties and in vivo performance of representative LNP formulations containing either 9A1P9 or DODAP. It is important to note that direct head-to-head studies under identical conditions are limited in the published literature. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Physicochemical Characteristics of 9A1P9 and DODAP LNP Formulations
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and evaluation of 9A1P9 and DODAP LNPs.
LNP Formulation (Microfluidic Mixing)
Preparation of Lipid Stock Solutions:
Dissolve the ionizable lipid (9A1P9 or DODAP), helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at the desired molar ratios to create a lipid mixture.[7][8]
Preparation of Aqueous Phase:
Dilute the mRNA cargo (e.g., Luciferase mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[9]
Microfluidic Mixing:
Load the lipid-ethanol mixture into one syringe and the mRNA-buffer mixture into another.
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).[7][8]
Dialysis and Concentration:
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
Concentrate the LNPs using a centrifugal filter device if necessary.[9]
LNP Characterization
Particle Size and Polydispersity Index (PDI):
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).[8]
Zeta Potential:
Determine the surface charge of the LNPs in a suitable buffer (e.g., PBS) using Laser Doppler Velocimetry.[8]
Encapsulation Efficiency:
Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).[8] The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100%.
In Vivo mRNA Delivery and Expression Analysis
Animal Studies:
Administer the LNP-mRNA formulations to mice (e.g., C57BL/6) via intravenous injection at a specified dose.[10]
Bioluminescence Imaging:
For luciferase reporter studies, inject the mice with a luciferin (B1168401) substrate at a designated time point post-LNP administration.
Image the anesthetized mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in different organs.[7][10]
Ex Vivo Analysis:
At the end of the study, euthanize the animals and harvest the organs of interest (e.g., liver, spleen, lungs).
Homogenize the tissues and perform a luciferase assay to quantify protein expression per milligram of tissue. Alternatively, RNA can be extracted to measure mRNA levels by qRT-PCR.[7]
Mandatory Visualization
Signaling Pathway: LNP Uptake and Endosomal Escape
The following diagram illustrates the cellular uptake and endosomal escape mechanism common to both 9A1P9 and DODAP LNP formulations.
Caption: Cellular uptake and endosomal escape pathway for ionizable LNPs.
Experimental Workflow: In Vivo LNP Efficacy Study
This diagram outlines the typical workflow for assessing the in vivo efficacy of LNP-mRNA formulations.
Caption: A typical experimental workflow for evaluating LNP-mediated mRNA delivery in vivo.
A Comparative Guide to 9A1P9-Mediated Delivery Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the ionizable phospholipid 9A1P9's performance in formulating lipid nanoparticles (iPLNPs) for mRNA and CR...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ionizable phospholipid 9A1P9's performance in formulating lipid nanoparticles (iPLNPs) for mRNA and CRISPR/Cas9 delivery. While direct cross-validation of 9A1P9 across a wide variety of cancer cell lines in a single study is not extensively documented in publicly available literature, this guide synthesizes the existing high-impact in vivo comparative data for 9A1P9 and presents illustrative in vitro data from other ionizable lipids to guide researchers in their experimental design and evaluation.
Performance of 9A1P9 in Nucleic Acid Delivery
9A1P9 is a multi-tail ionizable phospholipid designed to enhance the delivery of nucleic acids by promoting membrane destabilization and the release of cargo from endosomes.[1] Lipid nanoparticles formulated with 9A1P9 have demonstrated significantly higher efficacy in in vivo mRNA delivery when compared to established benchmark phospholipids.
In Vivo Comparative Performance of 9A1P9 iPLNPs
The primary strength of 9A1P9, as highlighted in seminal studies, is its superior performance in animal models. When formulated into iPLNPs, 9A1P9 has been shown to be 40- to 965-fold more effective for in vivo mRNA delivery than formulations containing the standard helper lipids DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]
iPLNP Formulation
Relative Luciferase Expression (Fold Change vs. DOPE/DSPC)
Illustrative Cross-Cell Line Validation of Ionizable Lipid Nanoparticles
To provide a framework for evaluating ionizable lipid nanoparticles across different cell lines, we present data from a study on ALC and C14-4, two other ionizable lipids used in LNP formulations for mRNA delivery to human metastatic lung cancer cell lines. This data serves as an example of the types of comparisons that are crucial for cross-validating performance in an in vitro setting.
Note: The following data is not a direct comparison with 9A1P9 but is presented to guide researchers on experimental approaches for in-house validation.
In Vitro Transfection Efficiency of ALC and C14-4 LNPs in Cancer Cell Lines
Cell Line
LNP Formulation
Transfection Efficiency (%)
Cell Viability (%)
Reference
A549 (Human Lung Carcinoma)
ALC LNP
93.7
61.2
C14-4 LNP
24.4
Not specified
Lipofectamine (Control)
~54
59.7
H1299 (Human Non-Small Cell Lung Carcinoma)
ALC LNP
92.3
71.0
C14-4 LNP
44.8
Not specified
Lipofectamine (Control)
~42
74.0
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 9A1P9 and other ionizable lipids is not the modulation of a specific signaling pathway but rather the efficient delivery of genetic material into the cytoplasm. This is achieved through a process of endosomal escape.
Proposed Mechanism of 9A1P9-mediated Endosomal Escape
Caption: Mechanism of 9A1P9-mediated endosomal escape of nucleic acid cargo.
General Experimental Workflow for In Vitro Transfection and Analysis
Caption: Workflow for evaluating 9A1P9 iPLNP performance in different cell lines.
Experimental Protocols
iPLNP Formulation (Microfluidic Mixing)
This protocol describes the general procedure for formulating ionizable phospholipid nanoparticles (iPLNPs) using a microfluidic device.
mRNA or CRISPR components in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
Dissolve the nucleic acid cargo (mRNA or CRISPR RNP) in the aqueous buffer.
Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in another.
Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of iPLNPs.
Collect the resulting nanoparticle suspension.
Dialyze the iPLNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.
Sterile-filter the final iPLNP formulation and store at 4°C.
Luciferase Reporter Assay for mRNA Delivery Efficiency
This assay quantifies the functional delivery of luciferase-encoding mRNA.
72 hours post-transfection, harvest the cells and extract genomic DNA.
Amplify the genomic region flanking the CRISPR target site using PCR.
Purify the PCR product.
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. This is typically done by heating to 95°C and slowly cooling.
Digest the re-annealed DNA with T7 Endonuclease I for 15-30 minutes at 37°C. T7E1 specifically cleaves at mismatched DNA sites in the heteroduplexes.
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.
Quantify the band intensities of the cleaved and uncleaved DNA to estimate the percentage of indels.
Proper Disposal Procedures for 9A1P9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 9A1P9 are paramount for ensuring laboratory safety and environmental compliance. This docume...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 9A1P9 are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information, including a step-by-step disposal plan for 9A1P9, a multi-tail ionizable cationic phospholipid used in organ-selective mRNA delivery and CRISPR-Cas9 gene editing.[1]
Important Note: This material should be considered hazardous until comprehensive toxicological and ecological data is available.[2] Before commencing any work, users must review the complete Safety Data Sheet (SDS) provided by the supplier.[3] The following procedures are based on best practices for handling research-grade chemicals, particularly those supplied in an ethanol (B145695) solution.
Immediate Safety and Handling
Prior to disposal, it is crucial to adhere to safe handling practices to minimize exposure and risk.
Engineering Controls: Always handle 9A1P9 in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid Inhalation and Contact: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2][3]
Ignition Sources: As 9A1P9 is typically supplied in an ethanol solution, keep it away from open flames, hot surfaces, and other potential ignition sources.[4]
Step-by-Step Disposal Protocol for 9A1P9
The disposal of 9A1P9, especially when in an ethanol solution, must be treated as hazardous chemical waste.
Waste Identification and Segregation:
Label a dedicated, compatible waste container with "Hazardous Waste," the chemical name ("9A1P9 in ethanol"), and the approximate concentration.
Segregate the 9A1P9 waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
Waste Collection:
Collect all waste containing 9A1P9, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in the designated hazardous waste container.
Ensure the waste container is made of a material compatible with ethanol and has a secure, tight-fitting lid to prevent evaporation and spills.
Storage of Chemical Waste:
Store the sealed hazardous waste container in a designated satellite accumulation area, such as a chemical storage cabinet rated for flammable liquids.
The storage area should be cool, dry, and well-ventilated.
Arrange for Professional Disposal:
Do not dispose of 9A1P9 or its ethanol solution down the drain. This is a violation of regulations and can harm the environment.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Quantitative Data for Disposal of Ethanol Solutions
Since 9A1P9 is commonly supplied in an ethanol solution, the disposal guidelines for ethanol are of primary importance.
Parameter
Guideline
Source
Hazardous Waste Threshold
Concentrations of 24% ethanol or greater are typically classified as hazardous waste.
Prohibited for any concentration of ethanol in many jurisdictions. Intentional dilution to bypass regulations is illegal.
Container Headspace
Leave at least 10% headspace in the waste container to allow for vapor expansion.
Spill Cleanup (Small)
For spills less than 200 mL, absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste.
Spill Cleanup (Large)
For spills greater than 200 mL, evacuate the area and contact your institution's EHS or emergency response team.
Experimental Protocols
While specific experimental protocols involving 9A1P9 can vary, its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and for gene editing.[1] A general workflow involves dissolving 9A1P9 with other lipids, such as cholesterol and PEGylated lipids, in an organic solvent (e.g., ethanol). This lipid mixture is then rapidly mixed with an aqueous solution containing the nucleic acid cargo, leading to the self-assembly of LNPs. The precise molar ratios of the lipid components are critical for the efficacy of the LNPs.[6]
Disposal Workflow
The logical flow for the proper disposal of 9A1P9 is outlined in the diagram below.
Caption: Logical workflow for the safe disposal of 9A1P9.
Navigating the Safe Handling of 9A1P9: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with the novel multi-tail ionizable cationic phospholipid 9A1P9, ensuring laboratory safety is paramount.[1] This guide provides essential, immediat...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals working with the novel multi-tail ionizable cationic phospholipid 9A1P9, ensuring laboratory safety is paramount.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal procedures to foster a secure research environment. While a specific Safety Data Sheet (SDS) for 9A1P9 is not publicly available, this document synthesizes safety protocols based on its chemical nature, its typical solvent (ethanol), and general best practices for handling lipid nanoparticles (LNPs).
Understanding the Compound: 9A1P9
9A1P9 is a cutting-edge tool in the field of gene therapy, primarily used for organ-selective mRNA delivery and CRISPR-Cas9 gene editing.[1] It is a multi-tail ionizable cationic phospholipid that is instrumental in the formation of lipid nanoparticles for therapeutic applications.[1] Typically, 9A1P9 is supplied as a solution in ethanol (B145695), a flammable solvent that requires specific safety precautions.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 9A1P9. The following table outlines the recommended PPE, drawing from safety guidelines for its ethanol solvent and general protocols for handling potentially hazardous research chemicals and nanoparticles.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile)
To prevent skin contact with 9A1P9 and ethanol. Ethanol can cause mild skin irritation.[2][3]
Eye Protection
Safety glasses with side shields or chemical splash goggles
To protect eyes from splashes of the ethanol solution. Ethanol can cause serious eye irritation.[3][4]
Body Protection
Flame-retardant lab coat
To protect from splashes and in case of fire due to the flammability of ethanol.
Respiratory Protection
Not generally required if handled in a well-ventilated area or a chemical fume hood.
To avoid inhalation of ethanol vapors.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling 9A1P9 from receipt to experimental use.
The formulation of lipid nanoparticles is a primary application of 9A1P9. While specific protocols will vary based on the research objectives, a general methodology is as follows:
Preparation of Lipid Stock Solution: Dissolve 9A1P9 and other lipid components (e.g., helper lipids, cholesterol, PEGylated lipids) in ethanol. The molar ratios of these components are critical for the efficacy of the resulting LNPs.
Preparation of Aqueous Buffer: Prepare an aqueous buffer at the desired pH.
Mixing: Rapidly mix the lipid-ethanol solution with the aqueous buffer using a microfluidic mixing device or by vigorous vortexing. This process leads to the self-assembly of the lipids into nanoparticles.
Purification: Remove the ethanol and unincorporated components through methods such as dialysis or tangential flow filtration.
Characterization: Analyze the resulting LNPs for size, charge, and encapsulation efficiency.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of 9A1P9 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Type
Disposal Procedure
Unused 9A1P9 Solution
Dispose of as hazardous chemical waste in a designated, labeled container for flammable liquids. Follow all institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes)
Place in a designated hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves)
Remove and dispose of in a designated hazardous waste container before leaving the laboratory.
Given that 9A1P9 is a novel compound, its long-term environmental and health impacts are not fully understood. Therefore, a cautious approach to disposal is essential.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with 9A1P9, unlocking its potential in the advancement of genetic medicine while maintaining the highest standards of laboratory safety.